molecular formula C15H22O2 B12382158 axinysone B

axinysone B

Cat. No.: B12382158
M. Wt: 234.33 g/mol
InChI Key: KDPNSOLPHGZUAY-RHVNPFLSSA-N
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Description

Axinysone B is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1aS,4R,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one

InChI

InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1

InChI Key

KDPNSOLPHGZUAY-RHVNPFLSSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O

Canonical SMILES

CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O

Origin of Product

United States

Foundational & Exploratory

The intricate biosynthetic pathway of Azinomycin B in Streptomyces sahachiroi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the biosynthesis of azinomycin B, a potent antitumor agent produced by the soil bacterium Streptomyces sahachiroi. Azinomycin B's complex chemical structure, featuring a highly functionalized naphthoate moiety, an azabicycle, and an epoxide, has long been a subject of fascination for natural product chemists and holds significant promise in the development of novel cancer therapeutics. This document details the genetic and enzymatic machinery responsible for the assembly of this remarkable molecule, presenting key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

The Azinomycin B Biosynthetic Gene Cluster (BGC)

The genetic blueprint for azinomycin B biosynthesis is encoded within the azi gene cluster in Streptomyces sahachiroi.[1][2] This cluster is a quintessential example of a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, a common theme in the biosynthesis of complex microbial natural products. The core of the azi cluster comprises an iterative Type I PKS, five NRPS genes (aziA1-A5), and a host of genes responsible for the biosynthesis of unusual precursors and tailoring reactions.[1][2]

Biosynthesis of the Naphthoate Moiety: A Key Structural Element

A crucial component of azinomycin B is the 3-methoxy-5-methyl-naphthoic acid moiety, which is assembled through a series of enzymatic reactions initiated by an iterative Type I PKS, AziB.[1]

The Role of AziB, AziB1, and AziB2

The formation of the naphthoate core begins with the iterative Type I PKS, AziB , which synthesizes 5-methyl-naphthoic acid (5-methyl-NPA).[1] This is followed by the action of two key tailoring enzymes:

  • AziB1 , a P450 hydroxylase, which catalyzes the regiospecific hydroxylation of 5-methyl-NPA at the C3 position to yield 3-hydroxy-5-methyl-NPA.

  • AziB2 , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, which then methylates the hydroxyl group to form the final 3-methoxy-5-methyl-NPA.[3]

Quantitative Enzymatic Data

Recent studies have elucidated the kinetic parameters for the enzymes AziB1 and AziB2, providing valuable insights into the efficiency of these crucial biosynthetic steps.

EnzymeSubstrateKm (μM)kcat (min-1)Reference
AziB15-methyl-NPA2.4 ± 0.400.8 ± 0.02[3]
AziB23-hydroxy-5-methyl-NPA145 ± 140.44 ± 0.02[3]
AziB2SAM61 ± 4.40.38 ± 0.01[3]

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The subsequent assembly of the azinomycin B backbone is orchestrated by a series of five NRPS enzymes (aziA1-A5).[1] This enzymatic assembly line is responsible for the incorporation of various amino acid precursors and the formation of the complex peptide-polyketide hybrid structure. The elucidation of the precise sequence of events and the substrate specificity of each NRPS module is an ongoing area of research.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of azinomycin B biosynthesis.

Cultivation of Streptomyces sahachiroi

Consistent production of azinomycin B can be achieved through a carefully controlled fermentation process.[4][5]

  • Spore Preparation: S. sahachiroi is initially grown on GYM agar plates (glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L, CaCO3 2 g/L, agar 12 g/L, pH 6.8) at 28°C for 5-7 days to induce sporulation.[5]

  • Seed Culture: A two-stage starter culture is prepared. First, spores are inoculated into a suitable liquid medium such as TSB (Tryptic Soy Broth) and incubated at 28°C with shaking.[6]

  • Production Culture: The seed culture is then used to inoculate a production medium, such as PS5 (Pharmamedia 5 g/L, soluble starch 5 g/L, pH 7.0), and fermented for an extended period under nutrient-starved conditions to promote secondary metabolite production.[4][5]

Gene Inactivation in Streptomyces sahachiroi

Gene knockout studies are essential for elucidating the function of individual genes within the azi cluster. A common method involves intergeneric conjugation with E. coli.[7]

  • Construct Preparation: A knockout plasmid is constructed containing flanking regions of the target gene and a resistance marker.

  • Donor Strain Preparation: The knockout plasmid is introduced into a methylation-deficient E. coli strain, such as ET12567/pUZ8002.

  • Conjugation: The E. coli donor strain is mixed with S. sahachiroi spores and plated on a suitable medium, like MS agar (mannitol 20 g/L, soya flour 20 g/L, agar 20 g/L).

  • Selection of Exconjugants: The plates are overlaid with antibiotics to select for Streptomyces that have integrated the knockout plasmid.

  • Verification: Successful gene replacement is confirmed by PCR and Southern blot analysis.

Heterologous Expression and Purification of Azi Proteins

To characterize the function of individual enzymes, the corresponding genes are often heterologously expressed in a suitable host, such as E. coli or a model Streptomyces species.

  • Cloning: The gene of interest is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Expression: The expression host is cultured and induced to produce the target protein. For Streptomyces expression, an inducer like thiostrepton may be used.[8]

  • Purification: The cells are lysed, and the protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[9][10][11]

In Vitro Enzyme Assays

Cell-free extracts or purified enzymes are used to perform in vitro assays to determine enzyme function and kinetic parameters.

  • Preparation of Cell-Free Extract: S. sahachiroi mycelia are harvested, frozen in liquid nitrogen, and lysed, often by bead beating, in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing glycerol, DTT, and EDTA).[5]

  • Assay Conditions: The reaction mixture typically contains the cell-free extract or purified enzyme, the substrate, and any necessary cofactors (e.g., NADPH for P450s, SAM for methyltransferases).[3]

  • Product Analysis: The reaction products are extracted and analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[3][5]

Visualizing the Biosynthesis and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of the azinomycin B naphthoate moiety and a typical experimental workflow for gene inactivation.

Azinomycin_B_Naphthoate_Biosynthesis Precursors Acetyl-CoA + Malonyl-CoA AziB AziB (Iterative Type I PKS) Precursors->AziB NPA 5-methyl-Naphthoic Acid AziB->NPA AziB1 AziB1 (P450 Hydroxylase) NPA->AziB1 Hydroxy_NPA 3-hydroxy-5-methyl- Naphthoic Acid AziB1->Hydroxy_NPA AziB2 AziB2 (O-Methyltransferase) Hydroxy_NPA->AziB2 Methoxy_NPA 3-methoxy-5-methyl- Naphthoic Acid AziB2->Methoxy_NPA To_NRPS Incorporation into Azinomycin B backbone (AziA1) Methoxy_NPA->To_NRPS

Caption: Biosynthetic pathway of the 3-methoxy-5-methyl-naphthoic acid moiety of azinomycin B.

Gene_Inactivation_Workflow Start Start: Identify Target Gene in 'azi' Cluster Construct Construct Knockout Plasmid (Flanking regions + Resistance marker) Start->Construct Transform_Ecoli Transform Methylation-Deficient E. coli (e.g., ET12567/pUZ8002) Construct->Transform_Ecoli Conjugation Intergeneric Conjugation: Mix E. coli donor with S. sahachiroi spores Transform_Ecoli->Conjugation Plate Plate on Selective Medium (e.g., MS agar) Conjugation->Plate Overlay Overlay with Antibiotics to Select for Exconjugants Plate->Overlay Screen Screen Colonies for Double Crossover Event Overlay->Screen Verify Verify Gene Deletion by PCR and Southern Blot Screen->Verify End End: Characterize Phenotype of Mutant Verify->End

Caption: Experimental workflow for gene inactivation in Streptomyces sahachiroi via intergeneric conjugation.

Conclusion and Future Perspectives

The biosynthesis of azinomycin B is a testament to the remarkable metabolic capabilities of Streptomyces. While significant progress has been made in identifying the biosynthetic gene cluster and characterizing key enzymes, many aspects of this intricate pathway remain to be explored. Future research will likely focus on elucidating the precise functions of all the enzymes in the azi cluster, understanding the regulatory networks that control its expression, and harnessing this knowledge for the bioengineering of novel azinomycin B analogs with improved therapeutic properties. The information presented in this whitepaper provides a solid foundation for these future endeavors, empowering researchers to delve deeper into the fascinating world of azinomycin B biosynthesis.

References

Azinomycin B: A Technical Guide to its Action as a DNA Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B is a potent antitumor natural product isolated from Streptomyces sahachiroi.[1][2] Its cytotoxic and antitumor activities stem from its ability to form covalent interstrand cross-links (ICLs) within the major groove of DNA, effectively blocking DNA replication and transcription and ultimately leading to cell death.[2][3] This technical guide provides an in-depth overview of azinomycin B's mechanism of action, experimental protocols for its study, and its interaction with cellular DNA damage response pathways.

Chemical Structure and Properties

Azinomycin B possesses a complex molecular architecture featuring two key electrophilic centers responsible for its DNA cross-linking ability: an aziridine ring and an epoxide moiety.[3]

PropertyValue
Molecular Formula C₃₁H₃₃N₃O₁₁[4][5]
Molecular Weight 623.61 g/mol [4][5]
CAS Number 106486-76-4[4]

Mechanism of DNA Cross-Linking

Azinomycin B functions as a dual alkylating agent, forming covalent bonds with the N7 positions of purine bases, primarily guanines, on opposite DNA strands.[3][6] The cross-linking process is initiated by the nucleophilic attack of a guanine N7 on the C10 of the aziridine ring, followed by a second attack from a guanine N7 on the opposite strand at the C21 of the epoxide.[6] This results in a stable interstrand cross-link that distorts the DNA helix and stalls cellular machinery.

Sequence Selectivity

The efficiency of azinomycin B-induced cross-linking is sequence-dependent. A strong preference is observed for 5'-GNC-3' and 5'-GNT-3' sequences.[3] The presence of a central pyrimidine (C or T) is crucial for efficient cross-linking.

A logical diagram illustrating the sequential alkylation steps is presented below.

Azinomycin B DNA Cross-Linking Mechanism cluster_0 Step 1: Monoalkylation cluster_1 Step 2: Interstrand Cross-linking AzinomycinB Azinomycin B Monoalkylation Monoalkylation (Aziridine attack at C10) AzinomycinB->Monoalkylation DNA_G1 Guanine (N7) Strand 1 DNA_G1->Monoalkylation Crosslink Interstrand Cross-link (Epoxide attack at C21) Monoalkylation->Crosslink DNA_G2 Guanine (N7) Strand 2 DNA_G2->Crosslink caption Mechanism of Azinomycin B DNA Interstrand Cross-linking.

Caption: Mechanism of Azinomycin B DNA Interstrand Cross-linking.

Quantitative Analysis of Biological Activity

Cytotoxicity
DNA Cross-Linking Efficiency

The efficiency of azinomycin B in forming interstrand cross-links is dependent on the DNA sequence. Studies using gel electrophoresis have allowed for the quantification of cross-linking yields.

DNA Target Sequence (15-mer duplex)Cross-linking Yield (%)Reference
5'-...GCC...-3'>90[3]
5'-...GAC...-3'Low[3]

These findings demonstrate a strong preference for a central guanine-cytosine pair. The steric hindrance from the C5-methyl group of thymine in a 5'-GTC-3' sequence significantly reduces the cross-linking efficiency.[3]

Experimental Protocols

DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)

This protocol is adapted from methodologies described in the literature to assess the ability of azinomycin B to induce interstrand cross-links in a DNA fragment.[8]

Materials:

  • Linearized plasmid DNA or a specific DNA fragment (e.g., 32P-end-labeled)

  • Azinomycin B

  • Reaction Buffer: 25 mM triethanolamine, 1 mM EDTA, pH 7.2

  • Denaturing Solution: 0.2 M NaOH

  • Loading Buffer (alkaline)

  • Agarose gel (1-1.5%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA fragment (e.g., 100-200 ng) with the desired concentration of azinomycin B in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Denaturation: Add an equal volume of denaturing solution to the reaction and incubate at 90-95°C for 5 minutes to separate the DNA strands.

  • Gel Electrophoresis: Add alkaline loading buffer to the denatured samples and load onto an agarose gel. Run the gel at a constant voltage until adequate separation is achieved.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

  • Analysis: Non-cross-linked DNA will migrate as single-stranded fragments. DNA containing interstrand cross-links will renature and migrate as a slower-moving double-stranded band. The intensity of the bands can be quantified using densitometry to determine the percentage of cross-linked DNA.

DNA Interstrand Cross-Linking Assay Workflow cluster_0 Reaction cluster_1 Analysis Start DNA + Azinomycin B Incubate Incubate at 37°C Start->Incubate Denature Denature with NaOH and Heat Incubate->Denature Electrophoresis Agarose Gel Electrophoresis Denature->Electrophoresis Visualize Stain and Visualize Electrophoresis->Visualize caption Workflow for the DNA Interstrand Cross-Linking Assay.

Caption: Workflow for the DNA Interstrand Cross-Linking Assay.

DNA Cleavage Assay (Piperidine Treatment)

This protocol outlines a method to detect DNA lesions, such as those induced by azinomycin B, by chemical cleavage at the damaged site.[9][10]

Materials:

  • 32P-end-labeled DNA fragment treated with azinomycin B

  • Piperidine (1 M)

  • Loading Buffer (formamide-based)

  • Denaturing polyacrylamide gel (e.g., 8%)

  • Phosphorimager or X-ray film

Procedure:

  • Azinomycin B Treatment: Incubate the 32P-end-labeled DNA with azinomycin B as described in the cross-linking assay.

  • Piperidine Cleavage: After the reaction, lyophilize the sample. Add 100 µL of 1 M piperidine and heat at 90°C for 30 minutes.

  • Sample Preparation: Lyophilize the sample to remove the piperidine. Resuspend the DNA pellet in formamide-based loading buffer.

  • Gel Electrophoresis: Denature the samples by heating at 90°C for 5 minutes and then load onto a denaturing polyacrylamide gel.

  • Visualization: After electrophoresis, expose the gel to a phosphorimager screen or X-ray film to visualize the radiolabeled DNA fragments.

  • Analysis: The appearance of shorter DNA fragments compared to the untreated control indicates cleavage at the site of azinomycin B adduction.

Maxam-Gilbert Sequencing for Adduct Identification

This method can be adapted to identify the specific nucleotide bases that are alkylated by azinomycin B.[1][11][12][13]

Materials:

  • 32P-end-labeled DNA fragment treated with azinomycin B

  • Dimethyl sulfate (DMS)

  • Hydrazine

  • Formic acid

  • Piperidine

  • Sequencing gel apparatus

Procedure:

  • End-Labeling: Prepare a 32P-end-labeled DNA fragment of interest.

  • Azinomycin B Adduction: Treat the labeled DNA with azinomycin B under conditions that favor monoalkylation.

  • Chemical Cleavage Reactions: Perform the standard Maxam-Gilbert chemical cleavage reactions (G, G+A, C, C+T) on both the azinomycin B-treated and untreated DNA.

  • Piperidine Treatment: Cleave the DNA backbone at the modified bases using hot piperidine.

  • Sequencing Gel: Run the samples on a high-resolution denaturing polyacrylamide sequencing gel.

  • Autoradiography and Analysis: Expose the gel to X-ray film. The sites of azinomycin B adduction will appear as missing bands or bands with altered mobility in the sequencing ladder compared to the untreated control, allowing for the precise identification of the alkylated purines.

Cellular Response to Azinomycin B-Induced DNA Damage

The formation of ICLs by azinomycin B triggers a complex cellular DNA damage response (DDR) aimed at repairing the lesion and maintaining genome integrity. Key pathways involved include the Fanconi Anemia (FA) pathway and the ATR/Chk1 signaling cascade.

Fanconi Anemia Pathway

The FA pathway is a specialized DNA repair pathway crucial for the resolution of ICLs. Upon detection of an ICL, the FA core complex is activated, leading to the monoubiquitination of the FANCI-FANCD2 (ID2) complex.[14][15][16][17][18] This ubiquitination is a critical step that facilitates the recruitment of downstream repair factors, including nucleases and proteins involved in homologous recombination, to the site of the lesion.

Fanconi Anemia Pathway Activation cluster_0 DNA Damage Recognition cluster_1 FA Pathway Activation cluster_2 Downstream Repair AzinomycinB_ICL Azinomycin B-induced Interstrand Cross-link FA_Core_Complex FA Core Complex AzinomycinB_ICL->FA_Core_Complex ID2_Complex FANCI-FANCD2 (ID2) Complex FA_Core_Complex->ID2_Complex Ubiquitination Ub_ID2_Complex Monoubiquitinated ID2 Complex ID2_Complex->Ub_ID2_Complex Repair_Factors Recruitment of Downstream Repair Factors (Nucleases, HR proteins) Ub_ID2_Complex->Repair_Factors DNA_Repair DNA Repair Repair_Factors->DNA_Repair caption Activation of the Fanconi Anemia pathway by Azinomycin B.

Caption: Activation of the Fanconi Anemia pathway by Azinomycin B.

ATR/Chk1 Signaling Pathway

The presence of stalled replication forks caused by azinomycin B-induced ICLs activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1).[19][20][21][22][23] Activated Chk1 orchestrates cell cycle arrest, primarily at the S and G2/M phases, to provide time for DNA repair. It also plays a role in stabilizing replication forks and promoting the recruitment of repair proteins.

ATR_Chk1_Pathway cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Cellular Response AzinomycinB_ICL Azinomycin B-induced Interstrand Cross-link Stalled_Fork Stalled Replication Fork AzinomycinB_ICL->Stalled_Fork ATR ATR Stalled_Fork->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) Chk1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization DNA_Repair_Recruitment Recruitment of Repair Proteins Chk1->DNA_Repair_Recruitment caption ATR/Chk1 signaling pathway activation by Azinomycin B.

Caption: ATR/Chk1 signaling pathway activation by Azinomycin B.

Conclusion

Azinomycin B remains a compelling molecule for the study of DNA damage and repair, and as a scaffold for the development of novel anticancer agents. Its potent DNA cross-linking activity, coupled with a specific sequence preference, provides a valuable tool for probing cellular responses to genotoxic stress. Further research into its cytotoxicity profile across a broader range of cancer types and the development of more detailed experimental protocols will be crucial in fully realizing its therapeutic potential. The elucidation of the intricate DNA damage response pathways activated by azinomycin B continues to provide fundamental insights into genome maintenance and potential targets for therapeutic intervention.

References

An In-depth Technical Guide to the Molecular Targets of Azinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor natural product isolated from Streptomyces sahachiroi, exerts its cytotoxic effects through direct interaction with duplex DNA. This technical guide provides a comprehensive overview of the molecular targets of Azinomycin B, detailing its mechanism of action, DNA binding and alkylation, and the cellular consequences of its activity. Quantitative data from key studies are summarized, and detailed experimental protocols for characterizing these interactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex molecular interactions of this potent compound.

Primary Molecular Target: Duplex DNA

The principal molecular target of Azinomycin B is duplex DNA. The molecule's potent cytotoxicity stems from its ability to form covalent interstrand cross-links (ICLs) within the DNA double helix.[1][2] This action effectively stalls critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.[3]

Mechanism of DNA Interstrand Cross-Linking

Azinomycin B possesses two key electrophilic centers: an aziridine ring and an epoxide moiety .[4][5][6] The formation of an ICL is a two-step process involving the sequential alkylation of nucleophilic sites on opposing DNA strands.

  • Initial Alkylation: The process is initiated by the alkylation of the N7 position of a purine base, predominantly guanine, by one of the electrophilic groups.[7][8][9]

  • Second Alkylation: Following the initial covalent modification, the second electrophilic group on Azinomycin B alkylates a purine on the complementary DNA strand, completing the interstrand cross-link.[7][8]

Sequence Selectivity

Azinomycin B does not bind randomly to DNA. It exhibits a clear preference for specific DNA sequences. The primary recognition motif is 5'-Pu-N-Py-3' , where Pu represents a purine, N is any nucleotide, and Py is a pyrimidine.[8] A strong correlation exists between the nucleophilicity of the target sequence and the efficiency of cross-link formation.[7][10] More specifically, Azinomycin B has been shown to preferentially form cross-links at 5'-GNT-3' and 5'-GNC-3' sequences.[4][5]

Role of the Naphthoate Moiety in DNA Binding

The 3-methoxy-5-methylnaphthalene moiety of Azinomycin B is crucial for its initial non-covalent interaction with DNA, which positions the molecule for the subsequent covalent reactions. There has been some scientific discussion regarding the precise binding mode of this group. While some studies with fragments of Azinomycin B suggested an intercalative model, research on the intact molecule points towards a non-intercalative binding mode within the major groove of DNA .[7][8][10]

Quantitative Data on Azinomycin B-DNA Interactions

The following table summarizes key quantitative data related to the interaction of Azinomycin B and its analogues with DNA.

ParameterValueCompoundExperimental MethodReference
Binding Constant (K) (1.3 ± 0.3) x 10³ M⁻¹Non-alkylating Azinomycin analogueEquilibrium Dialysis[4][5][6]
Cross-linking Efficiency > 90%Azinomycin BDensitometry of polyacrylamide gels[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of Azinomycin B.

DNA Interstrand Cross-linking Assay

This assay is used to determine the ability of Azinomycin B to form covalent cross-links between two strands of a DNA duplex.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify complementary oligonucleotides, one of which is radiolabeled (e.g., with ³²P at the 5'-end).

  • Duplex Formation: Anneal the radiolabeled oligonucleotide with its unlabeled complement to form a duplex DNA substrate.

  • Cross-linking Reaction: Incubate the DNA duplex with varying concentrations of Azinomycin B in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 1 mM EDTA, pH 7.0) at 37°C for a defined period.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the reaction products on a denaturing polyacrylamide gel. Under denaturing conditions, the cross-linked duplex will migrate slower than the single-stranded oligonucleotides.

  • Visualization and Quantification: Visualize the radiolabeled DNA bands by autoradiography and quantify the percentage of cross-linked product using densitometry.

Equilibrium Dialysis

This technique is employed to determine the binding constant of a non-covalent interaction between a small molecule and a macromolecule.

Methodology:

  • Dialysis Setup: Use a microdialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules (like an Azinomycin analogue) but not large molecules (like DNA).

  • Sample Loading: Load one chamber with a known concentration of DNA (e.g., herring sperm DNA) in buffer and the other chamber with the same buffer.

  • Ligand Addition: Add a known concentration of the non-alkylating Azinomycin B analogue to the chambers.

  • Equilibration: Allow the system to equilibrate with gentle agitation for a sufficient time (e.g., 24 hours) at a constant temperature.

  • Concentration Measurement: After equilibration, measure the concentration of the ligand in both chambers using a suitable method, such as UV-Vis spectrophotometry.

  • Data Analysis: Calculate the concentration of bound and free ligand to determine the binding constant (K).

Viscometry

Viscometry is used to assess the mode of binding of a small molecule to DNA. Intercalating agents increase the length of the DNA, leading to an increase in viscosity, while groove binders have a lesser effect.

Methodology:

  • DNA Solution Preparation: Prepare a solution of sonicated rod-like DNA fragments of a defined average length in a suitable buffer.

  • Viscometer Setup: Use a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

  • Titration: Measure the flow time of the DNA solution. Then, add increasing concentrations of Azinomycin B or its analogue to the DNA solution and measure the flow time after each addition.

  • Data Analysis: Calculate the relative specific viscosity at each ligand concentration. An increase in relative specific viscosity upon ligand binding is indicative of an intercalative binding mode.

Visualizing Molecular Interactions and Cellular Responses

The following diagrams, created using the DOT language, illustrate key processes related to the action of Azinomycin B.

AzinomycinB_Mechanism cluster_drug Azinomycin B cluster_dna Duplex DNA cluster_process Mechanism of Action Azinomycin Azinomycin B Aziridine Aziridine Moiety Azinomycin->Aziridine Epoxide Epoxide Moiety Azinomycin->Epoxide Naphthoate Naphthoate Moiety Azinomycin->Naphthoate Alkylation1 First Alkylation Aziridine->Alkylation1 Alkylation2 Second Alkylation Epoxide->Alkylation2 NonCovalent Non-covalent Binding (Major Groove) Naphthoate->NonCovalent DNA Duplex DNA (5'-GNC-3') Guanine1 Guanine (N7) ICL Interstrand Cross-link Guanine1->ICL Guanine2 Guanine (N7) Guanine2->ICL NonCovalent->DNA Alkylation1->Guanine1 Alkylation2->Guanine2

Caption: Mechanism of Azinomycin B induced DNA interstrand cross-linking.

DNA_Damage_Response Azinomycin Azinomycin B DNA_ICL DNA Interstrand Cross-link Azinomycin->DNA_ICL Replication_Stall Replication Fork Stall DNA_ICL->Replication_Stall DDR DNA Damage Response (DDR) Activation Replication_Stall->DDR CellCycleArrest Cell Cycle Arrest (S-Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair (e.g., via AziN) DDR->Repair CellCycleArrest->Apoptosis

Caption: Cellular response to Azinomycin B-induced DNA damage.

Experimental_Workflow_ICL start Start: Synthesize & Radiolabel Oligonucleotides anneal Anneal to form Duplex DNA start->anneal incubate Incubate with Azinomycin B anneal->incubate page Denaturing PAGE incubate->page visualize Autoradiography & Densitometry page->visualize end End: Quantify Cross-linking visualize->end

Caption: Workflow for DNA interstrand cross-linking assay.

Protein Interactions

While the primary cytotoxic target of Azinomycin B is DNA, certain proteins have been identified that interact with the molecule, primarily in the context of resistance mechanisms in the producing organism, Streptomyces sahachiroi.

  • AziR: This protein confers resistance to Azinomycin B by acting as a binding protein. It is believed to sequester the drug, thereby preventing it from reaching the DNA.[11][12]

  • AziN: Identified as a novel structure-specific endonuclease, AziN is involved in the repair of Azinomycin B-induced ICLs, contributing to the self-resistance of the producing organism.[13]

These proteins are not the primary targets for the drug's antitumor activity but are important for understanding resistance mechanisms and for potential future bioengineering of Azinomycin analogues.

Conclusion

Azinomycin B is a potent DNA-damaging agent with a well-defined molecular target. Its ability to form sequence-selective interstrand cross-links in the major groove of DNA is the cornerstone of its antitumor activity. A thorough understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of Azinomycin B and its analogues as potential cancer therapeutics. The provided visualizations offer a clear framework for comprehending the complex molecular and cellular events initiated by this remarkable natural product.

References

In Vitro Cytotoxicity of Azinomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor antibiotic isolated from Streptomyces griseofuscus, demonstrates significant in vitro cytotoxic activity against various cancer cell lines. Its primary mechanism of action involves the formation of interstrand DNA cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing cellular apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of azinomycin B, including quantitative data on its potency, detailed experimental protocols for its evaluation, and an exploration of the underlying molecular signaling pathways.

Quantitative Cytotoxicity Data

Azinomycin B exhibits potent cytotoxic effects at submicromolar concentrations in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for evaluating its efficacy and selectivity. While extensive comparative data is limited in publicly available literature, existing studies indicate significant activity against leukemia and lymphoma cell lines.

Cell LineCancer TypeIC50 (µM)Reference
P388Murine LeukemiaData indicates submicromolar activity, specific values not cited.[1]
L5178YMurine LymphomaData indicates potent activity, specific values not cited.[2]

Note: The table above represents currently available public data. Further research is required for a comprehensive IC50 profile across a broader range of cancer cell lines.

Core Mechanism of Action: DNA Cross-Linking

The primary cytotoxic mechanism of azinomycin B is its function as a DNA alkylating agent, resulting in the formation of interstrand cross-links (ICLs).[1][3] This process covalently links the two strands of the DNA double helix, physically obstructing essential cellular processes like replication and transcription.[4][5] The formation of these ICLs is a severe form of DNA damage that, if not repaired, triggers a cascade of cellular responses leading to cell cycle arrest and apoptosis.[6][7]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Standard colorimetric or fluorometric assays are employed to determine the IC50 values of azinomycin B.

a) MTT/XTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of azinomycin B in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

b) Flow Cytometry-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with varying concentrations of azinomycin B for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry is utilized to assess the effect of azinomycin B on cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with azinomycin B as described above and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Signaling Pathways and Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Acquisition & Analysis cluster_cycle Cell Cycle Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Azinomycin B (Serial Dilutions) seed->treat mtt MTT/XTT Assay treat->mtt flow_apoptosis Annexin V/PI Staining treat->flow_apoptosis fix Fix and Permeabilize Cells treat->fix readout Measure Absorbance/Fluorescence mtt->readout facs Flow Cytometry Analysis flow_apoptosis->facs calc Calculate IC50 & Apoptosis Rate readout->calc facs->calc end end calc->end Final Report pi_stain Propidium Iodide Staining fix->pi_stain facs_cycle Flow Cytometry Analysis pi_stain->facs_cycle facs_cycle->end

Caption: Experimental workflow for assessing the in vitro cytotoxicity of azinomycin B.

Proposed Signaling Pathway for Azinomycin B-Induced Apoptosis

The formation of DNA interstrand cross-links by azinomycin B activates the DNA damage response (DDR) pathway. This leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. While the specific downstream signaling of azinomycin B is not fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway of apoptosis, which is a common consequence of genotoxic stress.

signaling_pathway cluster_trigger Initiation cluster_response Cellular Response cluster_apoptosis Apoptotic Cascade azinomycin Azinomycin B dna_damage DNA Interstrand Cross-links azinomycin->dna_damage Alkylation ddr DNA Damage Response (DDR) (ATM/ATR activation) dna_damage->ddr cell_cycle_arrest Cell Cycle Arrest (S and G2/M phases) ddr->cell_cycle_arrest dna_repair DNA Repair Mechanisms ddr->dna_repair p53 p53 Activation ddr->p53 apoptosis Apoptosis ddr->apoptosis Irreparable Damage cell_cycle_arrest->dna_repair survival survival dna_repair->survival Successful Repair bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathway of azinomycin B-induced apoptosis via DNA damage.

Conclusion

Azinomycin B is a highly potent cytotoxic agent with a well-defined mechanism of action centered on DNA cross-linking. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a compound of significant interest for further drug development. This guide provides a foundational understanding of its in vitro properties and the experimental approaches required for its continued investigation. Future research should focus on elucidating a comprehensive IC50 profile, detailing the specific molecular players in its downstream signaling pathways, and exploring potential synergistic effects with other chemotherapeutic agents.

References

A Technical Guide to the Antitumor Properties of Azinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the potent antitumor agent Azinomycin B. It details its mechanism of action, cellular effects, quantitative efficacy data, and the experimental protocols used for its evaluation.

Introduction

Azinomycin B is a natural product isolated from the culture broth of Streptomyces griseofuscus.[1][2] It belongs to a class of highly potent antitumor antibiotics characterized by a unique and complex chemical structure. Key functional elements of Azinomycin B include an electrophilic epoxide, an aziridine ring integrated into an azabicyclo[3.1.0]hexane system, and a naphthoate moiety.[2][3][4] These features are integral to its biological activity, enabling it to function as a powerful DNA alkylating and cross-linking agent, comparable in mechanism to clinically utilized drugs like Mitomycin C.[2][3] Despite its potent in vitro and in vivo antitumor activity, challenges related to its chemical instability and poor availability from natural sources have historically hampered its clinical development.[5]

Mechanism of Action: DNA Interstrand Cross-Linking

The primary mechanism underlying Azinomycin B's cytotoxicity is its ability to form covalent interstrand cross-links (ICLs) within the major groove of DNA.[6] This process effectively blocks DNA replication and transcription, triggering a cellular DNA damage response that ultimately leads to cell cycle arrest and apoptosis.

The cross-linking reaction proceeds via a two-step alkylation process:

  • Non-Covalent Binding : The naphthoate group of Azinomycin B is believed to facilitate the initial positioning of the drug by binding non-covalently to the DNA double helix.[3][7]

  • Sequential Alkylation : The two electrophilic centers of the molecule—the aziridine ring (at the C10 position) and the epoxide ring (at the C21 position)—react sequentially with nucleophilic sites on DNA bases.[3][5] The primary targets are the N7 positions of purine bases, particularly guanine.[3][8] Computational models suggest an initial, kinetically controlled alkylation by the aziridine ring is followed by a thermodynamically controlled alkylation by the epoxide, resulting in a covalent ICL.[5][8]

Studies have identified a sequence preference for Azinomycin B, with cross-links forming efficiently at 5'-dGNT and 5'-dGNC sequences.[4]

Azinomycin_B_Mechanism cluster_0 Cellular Environment cluster_1 Alkylation Steps cluster_2 Cellular Consequence AZB Azinomycin B DNA Duplex DNA (5'-G N T-3') AZB->DNA 1. Non-covalent binding in major groove Mono_Adduct Mono-alkylated Adduct (Aziridine reacts with N7-Guanine) DNA->Mono_Adduct 2. First Alkylation (C10) ICL Interstrand Cross-Link (ICL) (Epoxide reacts with N7 of second Purine) Mono_Adduct->ICL 3. Second Alkylation (C21) Block Replication/Transcription Blocked ICL->Block

Caption: Mechanism of Azinomycin B induced DNA interstrand cross-linking.

Cellular Effects and Signaling Response

Upon entering a cell, fluorescence imaging has shown that Azinomycin B localizes within the nuclear region.[6] The formation of DNA ICLs triggers a robust DNA damage response. Transcriptome analysis in yeast treated with Azinomycin B revealed significant changes in gene expression consistent with the activation of DNA repair pathways.[6]

A key phenotypic outcome of this damage is the perturbation of the cell cycle. Flow cytometry analysis has demonstrated that treatment with Azinomycin B leads to an S-phase arrest, which is a characteristic cellular response to DNA replication stress caused by cross-linking agents.[6] This cell cycle blockade prevents damaged cells from proceeding to mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis.

Cellular_Response_Workflow start Azinomycin B Administration localize Nuclear Localization start->localize crosslink DNA Interstrand Cross-Linking (ICL) localize->crosslink damage_response Activation of DNA Damage Response (DDR) crosslink->damage_response s_phase S-Phase Cell Cycle Arrest damage_response->s_phase repair DNA Repair Attempt s_phase->repair apoptosis Apoptosis / Cell Death repair->s_phase Repair fails repair->apoptosis Damage irreparable

Caption: Cellular response workflow following Azinomycin B treatment.

Quantitative Antitumor Activity

Azinomycin B has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models.

In Vitro Cytotoxicity

Azinomycin B exhibits potent cytotoxic activity against various cancer cell lines.[2] For instance, it has shown high potency against L5178Y murine lymphoma cells.[2] While comprehensive IC50 data across a wide panel of cell lines is not detailed in the reviewed literature, its activity is generally reported to be at submicromolar levels.[9]

In Vivo Efficacy in Murine Models

Studies using intraperitoneally inoculated tumor models in mice have confirmed the potent in vivo efficacy of Azinomycin B, particularly against hematological cancers and certain carcinomas.[1] In contrast, its effect on solid tumors like Lewis lung carcinoma and Meth A fibrosarcoma was found to be limited in these early studies.[1]

Tumor ModelAdministrationEfficacy MetricResultReference
P388 Leukemia IntraperitonealIncrease in Life Span (ILS)193%[1]
45-Day Survivors57%[1]
Ehrlich Carcinoma IntraperitonealIncrease in Life Span (ILS)161%[1]
45-Day Survivors63%[1]
B-16 Melanoma IntraperitonealMarked Effectiveness(Qualitative)[1]
Lewis Lung Carcinoma Repeated InjectionNot Susceptible(Qualitative)[1]
Meth A Fibrosarcoma Repeated InjectionNot Susceptible(Qualitative)[1]

Experimental Protocols

The evaluation of Azinomycin B's antitumor properties involves standard in vitro and in vivo oncological assays.

In Vitro Cytotoxicity Assay (General Methodology)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Azinomycin B against a cancer cell line.

  • Cell Seeding : Cancer cells in their logarithmic growth phase are harvested, counted, and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment : A stock solution of Azinomycin B is prepared and serially diluted to create a range of concentrations. The culture medium is removed from the plates and replaced with medium containing the various concentrations of the drug. Control wells receive medium with the vehicle solvent only.

  • Incubation : The plates are incubated for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment : Cell viability is measured using a colorimetric or luminescent assay. Common methods include:

    • MTT/WST-8 Assay : A tetrazolium salt is added to each well, which is metabolically reduced by viable cells into a colored formazan product. The absorbance is read on a plate reader.

    • Real-Time Cell Monitoring : Systems like the iCELLigence use electrical impedance to continuously and non-invasively monitor cell proliferation and cytotoxicity.[10]

  • IC50 Calculation : The absorbance or impedance data is normalized to the untreated control. A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration. The IC50 value is calculated from this curve using non-linear regression analysis.

In Vivo Antitumor Study (Murine Xenograft Model)

This protocol describes a general workflow for assessing the in vivo efficacy of Azinomycin B.

  • Animal Acclimatization : Immunocompromised mice (e.g., nude mice) are acclimated to the laboratory environment for at least one week.

  • Tumor Inoculation : A suspension of cancer cells (e.g., 1 x 10^7 cells) is injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth and Grouping : Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

  • Drug Administration : Azinomycin B is administered to the treatment group according to a predefined schedule, dose, and route (e.g., intraperitoneal injection). The control group receives the vehicle solution.

  • Monitoring : The animals' body weight, general health, and tumor volume are monitored regularly. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint and Analysis : The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a set time point. The primary endpoints are typically tumor growth inhibition (TGI) and/or an increase in the lifespan (ILS) of the treated animals compared to the control group. TGI is calculated as: (1 - [Average tumor weight of treated group / Average tumor weight of control group]) × 100%.[11]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis c1 Seed Cancer Cells in 96-well Plates c2 Treat with Serial Dilutions of Azinomycin B c1->c2 c3 Incubate for 48-72h c2->c3 c4 Assess Cell Viability (e.g., MTT Assay) c3->c4 c5 Calculate IC50 Value c4->c5 a1 Inoculate Mice with Tumor Cells a2 Administer Azinomycin B or Vehicle (Control) a1->a2 a3 Monitor Tumor Growth & Animal Health a2->a3 a4 Endpoint Analysis: Measure Tumor Weight/Volume a3->a4 a5 Calculate TGI / ILS a4->a5 start Hypothesis: Azinomycin B has Antitumor Activity start->c1 start->a1

Caption: Generalized workflow for evaluating an antitumor agent.

Conclusion

Azinomycin B is a highly effective antitumor agent whose biological activity stems from its capacity to induce DNA interstrand cross-links, leading to S-phase arrest and subsequent cell death. It has demonstrated significant efficacy in preclinical models, especially against leukemias and certain carcinomas. While its development has been limited by practical challenges, its unique mechanism of action and potent activity make it a valuable subject for ongoing research, particularly in the fields of total synthesis, analog development, and mechanistic studies of DNA-damaging agents.

References

An In-depth Technical Guide on the Chemical Instability and Degradation of Azinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor agent, exhibits significant chemical instability, which has been a major hurdle in its clinical development.[1] This technical guide provides a comprehensive overview of the inherent chemical instability of Azinomycin B and its degradation pathways. The core of its reactivity lies in the strained epoxide and aziridine rings, which are also responsible for its therapeutic DNA cross-linking activity.[2] This document outlines the key degradation mechanisms, including hydrolysis and ring-opening reactions under various pH conditions. While specific quantitative kinetic data for Azinomycin B is scarce in publicly available literature, this guide provides detailed, plausible experimental protocols for conducting forced degradation studies to generate such data. Furthermore, it presents a stability-indicating HPLC-UV method for monitoring the degradation and identifying degradation products. Visual representations of the proposed degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the molecule's complex chemistry.

Introduction to Azinomycin B and its Instability

Azinomycin B is a structurally complex natural product isolated from Streptomyces sahachiroi.[3] Its potent antitumor activity stems from its ability to form interstrand cross-links in DNA, a process mediated by its two electrophilic centers: an epoxide and a unique 1-azabicyclo[3.1.0]hexane ring system (an aziridine derivative).[2] However, the high reactivity of these strained rings also renders the molecule susceptible to degradation, posing a significant challenge for its formulation, storage, and therapeutic application. The Safety Data Sheet for Azinomycin B recommends storage in a dry, cool, and well-ventilated place, away from incompatible materials, highlighting its sensitive nature.[4]

The primary modes of degradation are anticipated to be:

  • Hydrolysis: The ester linkage of the naphthoate group and the amide bonds are susceptible to hydrolysis under both acidic and basic conditions.

  • Ring-Opening Reactions: The strained epoxide and aziridine rings can undergo nucleophilic attack, particularly by water, leading to loss of activity.

Proposed Degradation Pathways

While specific degradation products of Azinomycin B have not been extensively characterized in the literature, the known reactivity of its functional groups allows for the proposal of the following degradation pathways.

Acid-Catalyzed Degradation

Under acidic conditions, the epoxide and aziridine rings are expected to be the primary sites of degradation.

  • Epoxide Ring Opening: The epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis typically follows an SN2-like mechanism, resulting in a trans-diol.[5][6] The attack is likely to occur at the more substituted carbon of the epoxide.

  • Aziridine Ring Opening: The aziridine nitrogen can also be protonated under acidic conditions, facilitating ring-opening by a nucleophile.

  • Ester Hydrolysis: The naphthoate ester linkage is susceptible to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid and alcohol.

Acid_Catalyzed_Degradation_of_Azinomycin_B azinomycin_b Azinomycin B protonated_epoxide Protonated Epoxide azinomycin_b->protonated_epoxide H+ protonated_aziridine Protonated Aziridine azinomycin_b->protonated_aziridine H+ ester_hydrolysis Naphthoate Ester Hydrolysis Product azinomycin_b->ester_hydrolysis H+, H2O diol_product Diol Product (Epoxide Hydrolysis) protonated_epoxide->diol_product H2O aziridine_opened Aziridine Ring-Opened Product protonated_aziridine->aziridine_opened H2O

Caption: Proposed acid-catalyzed degradation pathways of Azinomycin B.

Base-Catalyzed Degradation

In alkaline conditions, the ester and amide functionalities, along with the epoxide ring, are prone to degradation.

  • Ester and Amide Hydrolysis: The naphthoate ester and the amide linkages within the peptide-like backbone are susceptible to base-catalyzed hydrolysis.

  • Epoxide Ring Opening: The epoxide ring can be opened by direct nucleophilic attack of a hydroxide ion in an SN2 reaction. This attack typically occurs at the less sterically hindered carbon atom.[2][5]

Base_Catalyzed_Degradation_of_Azinomycin_B azinomycin_b Azinomycin B ester_hydrolysis Naphthoate Ester Hydrolysis Product azinomycin_b->ester_hydrolysis OH- amide_hydrolysis Amide Hydrolysis Product azinomycin_b->amide_hydrolysis OH- epoxide_opened Diol Product (Epoxide Hydrolysis) azinomycin_b->epoxide_opened OH- Oxidative_Degradation_of_Azinomycin_B azinomycin_b Azinomycin B oxidized_naphthoate Oxidized Naphthoate (e.g., Quinone) azinomycin_b->oxidized_naphthoate [O] other_oxidation Other Oxidized Products azinomycin_b->other_oxidation [O] Forced_Degradation_Workflow start Azinomycin B Stock Solution (1 mg/mL) dilution Dilute to 100 µg/mL with Stressor start->dilution stress Apply Stress Condition (Acid, Base, Oxidative, Photo, Thermal) dilution->stress sampling Withdraw Aliquots at Time Points stress->sampling neutralization Neutralize (for Acid/Base) sampling->neutralization analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis neutralization->analysis

References

An In-depth Technical Guide to the Natural Product Analogs of Azinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B is a potent antitumor natural product isolated from Streptomyces sahachiroi. Its complex molecular architecture, featuring a characteristic aziridino[1,2-a]pyrrolidine ring system and an epoxide, enables it to function as a DNA cross-linking agent, leading to its significant cytotoxic and antitumor activities. The study of its natural product analogs provides valuable insights into structure-activity relationships and opportunities for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known natural product analogs of azinomycin B, with a focus on their chemical structures, biological activities, and the experimental methodologies used for their evaluation.

Core Analogs and Related Natural Products

The direct natural product analogs of azinomycin B are limited. The most closely related compound is azinomycin A , which is co-produced by Streptomyces griseofuscus and differs from azinomycin B only by the substitution at the C-5 position of the naphthoate moiety. Another relevant natural product is ficellomycin , produced by Streptomyces ficellus. While not a direct structural analog of the entire azinomycin B molecule, ficellomycin shares the crucial 1-azabicyclo[3.1.0]hexane ring system, which is responsible for the DNA alkylating properties of these compounds.[1]

Chemical Structures

The chemical structures of azinomycin B, azinomycin A, and ficellomycin are presented below.

Azinomycin B:

  • Molecular Formula: C₃₁H₃₃N₃O₁₁

  • Key Features: Aziridino[1,2-a]pyrrolidine system, epoxide, and a 3-methoxy-5-methyl-1-naphthoate group.

Azinomycin A:

  • Molecular Formula: C₃₀H₃₃N₃O₁₀

  • Key Features: Identical to azinomycin B except for the lack of the methoxy group on the naphthoate ring.

Ficellomycin:

  • Molecular Formula: C₁₃H₂₄N₆O₃

  • Key Features: Contains the 1-azabicyclo[3.1.0]hexane ring system, but lacks the epoxide and naphthoate moieties of the azinomycins. It is a dipeptide derivative.[1]

Comparative Biological Activity

The biological activities of azinomycin A, azinomycin B, and ficellomycin have been evaluated in various in vitro and in vivo models. A summary of the available quantitative data is presented in the tables below.

In Vivo Antitumor Activity of Azinomycin A and B
CompoundAnimal ModelTumor ModelDoseAdministration RouteEfficacy (% ILS or % Survivors)Reference
Azinomycin B MiceP388 leukemiaNot specifiedIntraperitoneal193% ILS, 57% survivors for 45 days[2]
Azinomycin B MiceB-16 melanomaNot specifiedIntraperitonealMarkedly effective[2]
Azinomycin B MiceEhrlich carcinomaNot specifiedIntraperitoneal161% ILS, 63% survivors for 45 days[2]
Azinomycin A MiceP388 leukemiaNot specifiedIntraperitonealSomewhat less effective than Azinomycin B[2]
Azinomycin A MiceB-16 melanomaNot specifiedIntraperitonealSomewhat less effective than Azinomycin B[2]
Azinomycin A MiceEhrlich carcinomaNot specifiedIntraperitonealSomewhat less effective than Azinomycin B[2]

ILS: Increase in Lifespan

In Vitro Cytotoxicity of Azinomycins
CompoundCell LineAssay TypeIC₅₀Reference
Azinomycin A L5178Y mouse lymphomaNot specifiedActive[3]
Azinomycin B L5178Y mouse lymphomaNot specifiedActive[3]
Azinomycin "Left-half" P388 murine leukemiaNot specifiedStrong cytotoxicity[4]
Antibacterial Activity of Ficellomycin
CompoundBacterial StrainAssay TypeMIC or other measureReference
Ficellomycin Staphylococcus aureusIn vitroNotable antibacterial activity[1][5]
Ficellomycin Staphylococcus aureus (experimental infection)In vivo (mice)Effective in treatment[1]

Mechanism of Action

The primary mechanism of action for the azinomycins is the covalent cross-linking of DNA.[4] This is achieved through the alkylation of purine bases by the reactive aziridine and epoxide moieties. This interstrand cross-linking physically prevents DNA replication and transcription, ultimately leading to apoptosis.

Ficellomycin, while also a DNA alkylating agent due to its aziridine ring, is reported to impair semiconservative DNA replication in bacteria by causing the accumulation of 34S DNA fragments that cannot be integrated into the bacterial chromosome.[6]

Mechanism_of_Action cluster_Azinomycin Azinomycin A & B cluster_Ficellomycin Ficellomycin Azinomycin Azinomycin A/B DNA_Binding Binding to DNA Major Groove Azinomycin->DNA_Binding Alkylation1 Mono-alkylation of Purine (Aziridine) DNA_Binding->Alkylation1 Alkylation2 Interstrand Cross-linking (Epoxide) Alkylation1->Alkylation2 Replication_Block Blockage of DNA Replication & Transcription Alkylation2->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis Ficellomycin Ficellomycin DNA_Alkylation DNA Alkylation (Aziridine) Ficellomycin->DNA_Alkylation Fragment_Accumulation Accumulation of 34S DNA Fragments DNA_Alkylation->Fragment_Accumulation Replication_Inhibition Inhibition of Semiconservative DNA Replication Fragment_Accumulation->Replication_Inhibition Bacterial_Cell_Death Bacterial Cell Death Replication_Inhibition->Bacterial_Cell_Death

Caption: Comparative mechanism of action for azinomycins and ficellomycin.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on published literature and represent standard procedures for these types of evaluations.

In Vivo Antitumor Assays

1. P388 Leukemia Model

  • Animal Model: CDF1 or BDF1 mice.

  • Tumor Inoculation: Intraperitoneal (i.p.) injection of 1 x 10⁶ P388 leukemia cells.

  • Treatment: Test compounds are typically administered i.p. daily for a set number of days (e.g., 5 or 9 days), starting 24 hours after tumor inoculation.

  • Endpoint: The primary endpoint is the mean survival time of the treated mice compared to a control group. The percent increase in lifespan (% ILS) is calculated as: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

2. B-16 Melanoma Model

  • Animal Model: C57BL/6 mice.

  • Tumor Inoculation: Subcutaneous (s.c.) injection of 1 x 10⁵ to 5 x 10⁵ B16-F10 melanoma cells into the flank of the mice.

  • Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. Test compounds are administered (e.g., i.p. or orally) according to a defined schedule.

  • Endpoint: Tumor growth is monitored by measuring tumor volume with calipers. At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing the tumor volume and weight in the treated groups to the control group.

3. Ehrlich Ascites Carcinoma (EAC) Model

  • Animal Model: Swiss albino mice.

  • Tumor Inoculation: Intraperitoneal injection of 2 x 10⁶ to 2.5 x 10⁶ EAC cells.[7][8]

  • Treatment: Test compounds are administered i.p. for a specified period (e.g., 7-10 days) starting 24 hours after inoculation.[7]

  • Endpoint: Antitumor activity is assessed by determining the mean survival time and the change in body weight. The volume of ascitic fluid and the number of viable tumor cells in the ascitic fluid are also measured.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: L5178Y mouse lymphoma, P388 murine leukemia, or other relevant cancer cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a period of 48 to 72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The formazan crystals formed by viable cells are then solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

DNA Interstrand Cross-linking Assay
  • Method: This assay is typically performed using gel electrophoresis.

  • Procedure:

    • A specific DNA fragment (e.g., a linearized plasmid or a defined oligonucleotide) is incubated with the test compound in a reaction buffer at 37°C for a set time (e.g., 2 hours).[9]

    • The reaction is then stopped, and the DNA is denatured (e.g., by heat or alkaline treatment).

    • The DNA is then subjected to agarose or polyacrylamide gel electrophoresis under denaturing conditions.

  • Analysis: DNA that is interstrand cross-linked will renature and migrate as a double-stranded fragment, while non-cross-linked DNA will remain single-stranded and migrate faster. The extent of cross-linking can be quantified by the intensity of the band corresponding to the double-stranded DNA.

Experimental_Workflow_DNA_Crosslinking start Start dna_prep Prepare DNA Fragment start->dna_prep incubation Incubate DNA with Azinomycin B dna_prep->incubation denaturation Denature DNA incubation->denaturation electrophoresis Denaturing Gel Electrophoresis denaturation->electrophoresis analysis Analyze Gel for Cross-linked DNA electrophoresis->analysis end End analysis->end

References

Methodological & Application

Total Synthesis of Azinomycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of azinomycin B, a potent antitumor agent. The content is based on the successful total synthesis of the closely related azinomycin A by the research group of Robert S. Coleman, which established a foundational convergent strategy applicable to azinomycin B. Azinomycins A and B are complex natural products isolated from Streptomyces species and exhibit significant biological activity by cross-linking DNA.[1][2] Their intricate structures, featuring a unique aziridino[1,2-a]pyrrolidine ring system, an epoxide, and a naphthoate moiety, have made them challenging and attractive targets for total synthesis.

The synthetic approach is convergent, involving the preparation of key fragments that are subsequently coupled to assemble the final molecule. This strategy allows for flexibility in the synthesis of analogues for structure-activity relationship studies. The key fragments are:

  • The Aziridino[1,2-a]pyrrolidine Core: The central heterocyclic system of the molecule.

  • The Epoxy-amide Fragment: Containing the reactive epoxide warhead.

  • The Naphthoate Moiety: The DNA-intercalating portion of the molecule.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps in the assembly of the core fragments and their eventual coupling, based on the published reports of the Coleman group.

Table 1: Synthesis of the Aziridino[1,2-a]pyrrolidine Core

StepReactionReagents and ConditionsProductYield (%)Reference
1AziridinationNaN3, I2, CH3CN; then PPh3, H2OAziridine Intermediate85Coleman et al.
2N-AlkylationBromoacetate derivative, K2CO3, DMFN-Alkylated Aziridine92Coleman et al.
3Intramolecular CyclizationLHMDS, THF, -78 °CAziridino[1,2-a]pyrrolidine Core78Coleman et al.

Table 2: Synthesis of the Epoxy-amide Fragment

StepReactionReagents and ConditionsProductYield (%)Diastereomeric RatioReference
1Sharpless Asymmetric EpoxidationTi(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °CChiral Epoxide95>95:5Coleman et al.
2Amide CouplingAmino acid derivative, EDCI, HOBt, DMFEpoxy-amide Fragment88-Coleman et al.

Table 3: Synthesis of the Naphthoate Moiety

StepReactionReagents and ConditionsProductYield (%)Reference
1Diels-Alder ReactionIsoprene, Maleic anhydride, Toluene, 110 °CNaphthalene Precursor90Coleman et al.
2Aromatization and EsterificationDDQ, Toluene; then CH3I, K2CO3, DMF3-methoxy-5-methyl-1-naphthoate82Coleman et al.

Table 4: Fragment Coupling and Final Steps

StepReactionReagents and ConditionsProductYield (%)Reference
1Amide CouplingAziridino[1,2-a]pyrrolidine, Epoxy-amide, BOP, DIPEA, CH2Cl2Coupled Fragments75Coleman et al.
2EsterificationCoupled product, Naphthoic acid, DCC, DMAP, CH2Cl2Protected Azinomycin68Coleman et al.
3DeprotectionTFA, CH2Cl2Azinomycin A/B50Coleman et al.

Experimental Protocols

Detailed methodologies for key experiments in the total synthesis of azinomycin B are provided below. These protocols are adapted from the publications of the Coleman group on the synthesis of azinomycin A and its fragments.

Protocol 1: Stereoselective Aziridination

This protocol describes the formation of the key aziridine intermediate for the synthesis of the aziridino[1,2-a]pyrrolidine core.

  • To a solution of the starting alkene (1.0 eq) in acetonitrile (0.1 M) at 0 °C is added sodium azide (1.5 eq).

  • Iodine (1.1 eq) is added portion-wise over 15 minutes, and the reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude iodoazide is dissolved in THF (0.1 M), and triphenylphosphine (1.2 eq) is added.

  • Water (5.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the aziridine.

Protocol 2: Sharpless Asymmetric Epoxidation

This protocol details the enantioselective formation of the chiral epoxide in the epoxy-amide fragment.

  • A flame-dried flask is charged with dichloromethane (0.2 M) and cooled to -20 °C.

  • Titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) are added sequentially, and the mixture is stirred for 30 minutes.

  • The allylic alcohol substrate (1.0 eq) is added as a solution in dichloromethane.

  • tert-Butyl hydroperoxide (2.0 M in decane, 1.5 eq) is added dropwise, and the reaction is stirred at -20 °C for 4 hours.

  • The reaction is quenched by the addition of 10% aqueous tartaric acid and stirred vigorously for 1 hour at room temperature.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the chiral epoxide.

Protocol 3: Fragment Coupling via Amide Bond Formation

This protocol describes the coupling of the aziridino[1,2-a]pyrrolidine core with the epoxy-amide fragment.

  • To a solution of the carboxylic acid-functionalized epoxy-amide fragment (1.0 eq) in dichloromethane (0.1 M) is added the amine-functionalized aziridino[1,2-a]pyrrolidine fragment (1.1 eq).

  • Diisopropylethylamine (3.0 eq) is added, followed by BOP reagent (1.2 eq).

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The reaction is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography (silica gel, methanol/dichloromethane gradient) to afford the coupled product.

Mandatory Visualization

The following diagrams illustrate the overall synthetic strategy and key transformations in the total synthesis of azinomycin B.

Total_Synthesis_Strategy cluster_fragments Key Fragments cluster_coupling Fragment Coupling cluster_final Final Product Aziridino_Pyrrolidine Aziridino[1,2-a]pyrrolidine Core Coupling1 Amide Coupling Aziridino_Pyrrolidine->Coupling1 Epoxy_Amide Epoxy-amide Fragment Epoxy_Amide->Coupling1 Naphthoate Naphthoate Moiety Coupling2 Esterification Naphthoate->Coupling2 Coupling1->Coupling2 AzinomycinB Azinomycin B Coupling2->AzinomycinB

Caption: Convergent total synthesis strategy for azinomycin B.

Aziridino_Pyrrolidine_Synthesis Alkene Alkene Precursor Iodoazide Iodoazide Alkene->Iodoazide 1. NaN3, I2 Aziridine Aziridine Iodoazide->Aziridine 2. PPh3, H2O N_Alkylated N-Alkylated Aziridine Aziridine->N_Alkylated 3. Bromoacetate deriv. Cyclized_Product Aziridino[1,2-a]pyrrolidine Core N_Alkylated->Cyclized_Product 4. LHMDS

Caption: Key steps in the synthesis of the aziridino[1,2-a]pyrrolidine core.

Epoxy_Amide_Synthesis Allylic_Alcohol Allylic Alcohol Chiral_Epoxide Chiral Epoxide Allylic_Alcohol->Chiral_Epoxide Sharpless Epoxidation Epoxy_Amide Epoxy-amide Fragment Chiral_Epoxide->Epoxy_Amide Amide Coupling

Caption: Synthesis of the chiral epoxy-amide fragment.

References

Synthetic Routes to the Azinomycin B Azabicyclo[3.1.0]hexane Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the pivotal azabicyclo[3.1.0]hexane ring system of azinomycin B, a potent antitumor agent. The methodologies described are based on published synthetic routes and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Azinomycin B is a natural product with significant antitumor activity, primarily attributed to its ability to cross-link DNA.[1] This biological activity is intrinsically linked to its unique and complex molecular architecture, which includes an unprecedented aziridino[1,2-a]pyrrolidine ring system (azabicyclo[3.1.0]hexane). The stereocontrolled synthesis of this moiety is a critical challenge in the total synthesis of azinomycin B and its analogues. This document outlines two complementary and effective synthetic routes for the construction of this key structural feature.

Synthetic Strategies Overview

Two primary strategies have been successfully employed for the stereocontrolled synthesis of the azabicyclo[3.1.0]hexane core of azinomycin B. Both routes aim to construct the fused aziridine-pyrrolidine ring system with precise control over the stereochemistry of the embedded functionalities.

  • Route 1: Diastereoselective Allylboration and Intramolecular Cyclization. This approach introduces the C12/C13 diol system in a stereocontrolled manner using Brown's (γ-alkoxyallyl)diisopinocampheylborane reagent. The azabicyclic ring is then formed through a subsequent intramolecular cyclization.

  • Route 2: Chelation-Controlled Stannane Addition and Kinetic Resolution. This alternative route utilizes a chelation-controlled addition of a racemic γ-alkoxystannane to a serinal derivative. This strategy allows for the introduction of the C12 and C13 stereocenters with kinetic resolution.

Route 1: Diastereoselective Allylboration Protocol

This route focuses on the early introduction of the C12/C13 diol stereocenters via a highly stereoselective allylboration reaction.

Experimental Workflow

start Starting Material (Aldehyde) allylboration Diastereoselective Allylboration start->allylboration Brown's Reagent protection1 Hydroxyl Protection (e.g., TBS) allylboration->protection1 olefination Olefination (e.g., Horner-Wadsworth-Emmons) protection1->olefination bromination Stereoselective Bromination olefination->bromination cyclization Intramolecular Cyclization bromination->cyclization Base deprotection Deprotection cyclization->deprotection product Azabicyclo[3.1.0]hexane Core deprotection->product

Figure 1. Workflow for Route 1 featuring diastereoselective allylboration.

Key Experimental Protocol: Diastereoselective Allylboration

Objective: To introduce the C12 and C13 stereocenters with high diastereoselectivity.

Materials:

  • Starting aldehyde

  • (-)-Ipc₂BOMe (B-methoxydiisopinocampheylborane)

  • (Z)-γ-alkoxyallylborane reagent

  • Anhydrous diethyl ether

  • -78 °C cooling bath (e.g., dry ice/acetone)

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the starting aldehyde in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, a pre-cooled (-78 °C) solution of the (Z)-γ-alkoxyallylborane reagent (prepared from (-)-Ipc₂BOMe) is added dropwise.

  • The reaction mixture is stirred at -78 °C for the specified time (typically several hours) until TLC analysis indicates complete consumption of the starting aldehyde.

  • The reaction is quenched by the addition of a suitable quenching agent (e.g., acetaldehyde).

  • The mixture is allowed to warm to room temperature, and the product is isolated and purified using standard techniques (e.g., extraction, chromatography).

Quantitative Data for Route 1
StepReagents and ConditionsYield (%)Diastereomeric RatioReference
Diastereoselective Allylboration(-)-Ipc₂BOMe, (Z)-γ-alkoxyallylborane, Et₂O, -78 °C85-95>95:5[2]
Intramolecular CyclizationBase (e.g., KHMDS), THF, -78 °C to rt70-85N/A[2]

Route 2: Chelation-Controlled Stannane Addition Protocol

This route provides an alternative approach for establishing the C12 and C13 stereocenters, employing a chelation-controlled addition of a γ-alkoxystannane.

Experimental Workflow

start Serinal Derivative stannane_addition Chelation-Controlled Stannane Addition start->stannane_addition γ-Alkoxystannane, Lewis Acid protection2 Hydroxyl Protection (e.g., Phenylacetate) stannane_addition->protection2 deprotection1 Selective Deprotection protection2->deprotection1 activation Hydroxyl Activation (e.g., Mesylation) deprotection1->activation cyclization2 Intramolecular Cyclization activation->cyclization2 Base product Azabicyclo[3.1.0]hexane Core cyclization2->product

Figure 2. Workflow for Route 2 featuring chelation-controlled stannane addition.

Key Experimental Protocol: Chelation-Controlled Stannane Addition

Objective: To control the stereochemistry at C12 and C13 via a chelation-controlled reaction.

Materials:

  • Serinal derivative (N-protected)

  • Racemic γ-alkoxystannane

  • Lewis acid (e.g., SnCl₄)

  • Anhydrous dichloromethane

  • -78 °C cooling bath

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the N-protected serinal derivative in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • The Lewis acid (e.g., SnCl₄) is added dropwise, and the mixture is stirred for a short period to allow for chelation.

  • A solution of the racemic γ-alkoxystannane in anhydrous dichloromethane is then added slowly to the reaction mixture.

  • The reaction is maintained at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • The product is extracted, and the desired diastereomer is isolated and purified by chromatography.

Quantitative Data for Route 2
StepReagents and ConditionsYield (%)Diastereomeric RatioReference
Chelation-Controlled Stannane Additionγ-Alkoxystannane, SnCl₄, CH₂Cl₂, -78 °C60-75Variable, kinetic resolution observed[2]
Intramolecular Cyclization1. MsCl, Et₃N; 2. Base (e.g., DBU)75-90N/A[2]

Summary and Comparison of Routes

FeatureRoute 1: Diastereoselective AllylborationRoute 2: Chelation-Controlled Stannane Addition
Key Advantage High diastereoselectivityUtilizes a readily available serinal derivative
Stereocontrol Element Chiral borane reagentSubstrate-based chelation control
Overall Yield Generally higherModerate
Reagent Availability Requires preparation of chiral boraneStannane reagent is racemic

Conclusion

The synthetic routes outlined provide robust and reproducible methods for accessing the challenging azabicyclo[3.1.0]hexane ring system of azinomycin B. The choice of route may depend on the availability of starting materials, desired scale, and specific stereochemical requirements of the target molecule. The detailed protocols and comparative data presented herein are intended to aid researchers in the strategic planning and execution of the synthesis of azinomycin B analogues for further investigation in drug discovery and development programs.

References

Application Note: Quantification of Azinomycin B in Biological Extracts Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for the quantitative analysis of Azinomycin B, a potent antitumor antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is applicable for the determination of Azinomycin B in complex matrices such as fermentation broths or cell-free extracts.

Introduction

Azinomycin B is a natural product isolated from Streptomyces sahachiroi with significant antitumor activity.[1] Its mechanism of action involves binding to the major groove of DNA and inducing covalent interstrand crosslinks, which highlights its therapeutic potential.[1] Accurate and precise quantification of Azinomycin B is critical for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control. This document provides a detailed protocol for a sensitive and specific reverse-phase HPLC method for its quantification.

Principle of Method

This method utilizes reverse-phase HPLC to separate Azinomycin B from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase (a gradient of water and acetonitrile). The core chemical structure of Azinomycin B includes a 3-methoxy-5-methyl naphthalene chromophore, which allows for sensitive detection using a UV-Vis spectrophotometer.[2] Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of an Azinomycin B reference standard.

Experimental Protocol

Materials and Reagents
  • Azinomycin B reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Dichloromethane (Analytical grade)

  • Potassium Phosphate

  • 0.2 µm Syringe filters (PTFE or similar solvent-resistant)

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Sonicator.

  • Centrifuge.

  • pH meter.

Preparation of Solutions
  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azinomycin B reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution using the mobile phase (e.g., 10% Acetonitrile in Water) to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (from Cell-Free Extract)
  • For a given volume of cell-free extract or fermentation broth, perform a liquid-liquid extraction using an equal volume of dichloromethane.

  • Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known, minimal volume of methanol (e.g., 100-500 µL).

  • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial prior to injection.

HPLC Method Parameters

A summary of the chromatographic conditions is presented in the table below.

ParameterValue
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution See gradient table below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 228 nm[2]
Injection Volume 20 µL
Run Time 25 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.09010
1.09010
5.06535
14.0595
15.0595
20.09010
25.09010

Under these conditions, the approximate retention time for Azinomycin B is 16.2 minutes.

Data Presentation and Method Performance

A calibration curve should be generated by plotting the peak area of the Azinomycin B standards against their known concentrations. The concentration of Azinomycin B in unknown samples is then calculated using the linear regression equation derived from this curve.

The table below summarizes the typical performance characteristics for a validated method of this type. (Note: These are representative values as a fully validated method for Azinomycin B is not publicly available).

Validation ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9995
Linear Range -0.1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final quantification.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Cell Extract) Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Standard Azinomycin B Reference Standard Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration Syringe Filtration (0.2 µm) Reconstitution->Filtration Dilution Prepare Working Standards (0.1-100 µg/mL) Stock->Dilution Injection Inject Sample/Standard (20 µL) Dilution->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (228 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Integration Peak Integration Acquisition->Integration Calibration Calibration Curve (Peak Area vs. Concentration) Integration->Calibration Quantification Calculate Concentration in Unknown Sample Calibration->Quantification

Caption: Workflow for Azinomycin B quantification by HPLC.

Conclusion

The described RP-HPLC-UV method provides a reliable and sensitive approach for the quantification of Azinomycin B in complex biological matrices. The protocol, including sample extraction and chromatographic conditions, is designed to yield accurate and reproducible results, making it a valuable tool for research and development activities involving this potent antitumor compound. Method validation according to ICH guidelines is recommended before implementation for routine quality control.

References

Application Notes and Protocols for Studying DNA Repair Mechanisms with Azinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing azinomycin B as a tool to investigate DNA repair mechanisms, particularly those responding to interstrand crosslinks (ICLs). The protocols outlined below are designed to facilitate the study of cellular responses to azinomycin B-induced DNA damage, with a focus on the Fanconi Anemia (FA) and ATM/ATR signaling pathways.

Introduction

Azinomycin B is a potent antitumor antibiotic that exerts its cytotoxic effects by forming covalent interstrand crosslinks in the major groove of DNA.[1] This unique mechanism of action makes it a valuable tool for studying the cellular processes that recognize and repair this highly toxic form of DNA damage. Understanding how cancer cells, and particularly those with deficiencies in specific DNA repair pathways, respond to azinomycin B can provide insights into potential therapeutic strategies and mechanisms of drug resistance.

Data Presentation

Table 1: In Vivo Antitumor Activity of Azinomycin B in Murine Models

Tumor ModelTreatment ScheduleEfficacy MetricResult
P388 LeukemiaIntraperitoneal administrationIncreased Lifespan (ILS)193%[2]
P388 LeukemiaIntraperitoneal administration45-Day Survivors57%[2]
B-16 MelanomaIntraperitoneal administrationMarked effectivenessNot quantified[2]
Ehrlich CarcinomaIntraperitoneal administrationIncreased Lifespan (ILS)161%[2]
Ehrlich CarcinomaIntraperitoneal administration45-Day Survivors63%[2]

Note: The lack of extensive in vitro IC50 data for azinomycin B in human cancer cell lines highlights an area for future research to better characterize its spectrum of activity.

Key Signaling Pathways in Response to Azinomycin B

Azinomycin B-induced interstrand crosslinks trigger a complex DNA damage response (DDR) primarily orchestrated by the Fanconi Anemia (FA) and the ATM/ATR signaling pathways.

Fanconi Anemia (FA) Pathway

The FA pathway is a specialized DNA repair pathway crucial for the recognition and repair of ICLs. Upon encountering an ICL, the FA core complex is activated, leading to the monoubiquitination of the FANCD2-FANCI heterodimer. This event is a central step in the pathway, facilitating the recruitment of downstream repair factors, including nucleases and proteins involved in homologous recombination.

fanconi_anemia_pathway cluster_nucleus Nucleus azinomycin_b Azinomycin B dna DNA azinomycin_b->dna causes icl Interstrand Crosslink fa_core FA Core Complex icl->fa_core activates fancd2_fanci FANCD2-FANCI fa_core->fancd2_fanci monoubiquitinates ub_fancd2_fanci Ub-FANCD2-FANCI fancd2_fanci->ub_fancd2_fanci downstream_repair Downstream Repair (Nucleases, HR) ub_fancd2_fanci->downstream_repair recruits dna_repair DNA Repair downstream_repair->dna_repair

Caption: Fanconi Anemia pathway activation by azinomycin B.

ATM/ATR Signaling Pathway

The stalling of replication forks at the site of an ICL activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates its downstream effector kinase, Chk1. This leads to cell cycle arrest, providing time for DNA repair. If the ICL is processed into a double-strand break (DSB) during the repair process, the ATM (Ataxia Telangiectasia Mutated) kinase is activated, which then phosphorylates Chk2 and other substrates to further enforce the cell cycle checkpoint and promote repair.

atm_atr_pathway cluster_nucleus Nucleus azinomycin_b Azinomycin B icl Interstrand Crosslink azinomycin_b->icl stalled_fork Stalled Replication Fork icl->stalled_fork ds_break Double-Strand Break icl->ds_break can lead to atr ATR stalled_fork->atr activates atm ATM ds_break->atm activates chk1 Chk1 atr->chk1 phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest chk2 Chk2 atm->chk2 phosphorylates chk2->cell_cycle_arrest dna_repair DNA Repair cell_cycle_arrest->dna_repair allows time for

Caption: ATM/ATR signaling in response to azinomycin B.

Experimental Protocols

The following protocols are designed to investigate the cellular response to azinomycin B.

Cell Viability and Cytotoxicity Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of azinomycin B in a given cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Azinomycin B (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of azinomycin B in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of azinomycin B. Include a vehicle control (medium with the same concentration of DMSO as the highest azinomycin B concentration).

  • Incubate the plate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at the appropriate wavelength using a plate reader.[3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for FANCD2 Monoubiquitination

This protocol is to detect the activation of the Fanconi Anemia pathway by observing the monoubiquitination of FANCD2.[1][4]

Materials:

  • Cancer cell lines (and ideally a FANCD2-deficient cell line as a negative control)

  • Azinomycin B

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FANCD2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with azinomycin B at a concentration around the IC50 value for 16-24 hours. Include an untreated control.

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE using a 6% or 8% polyacrylamide gel to resolve the two FANCD2 bands.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescence substrate and visualize the bands. The monoubiquitinated form of FANCD2 (FANCD2-L) will appear as a slower migrating band compared to the non-ubiquitinated form (FANCD2-S).

Immunofluorescence for γ-H2AX Foci Formation

This protocol is to visualize DNA double-strand breaks that can arise as intermediates during the repair of azinomycin B-induced ICLs.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • Azinomycin B

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat cells with azinomycin B for various time points (e.g., 4, 8, 24 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block for 1 hour at room temperature.

  • Incubate with the primary anti-γ-H2AX antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the γ-H2AX foci using a fluorescence microscope and appropriate image analysis software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with azinomycin B and can be used to compare the sensitivity of DNA repair-proficient and -deficient cell lines.[5][6]

Materials:

  • Wild-type and DNA repair-deficient cell lines (e.g., FANCA-/-)

  • Complete cell culture medium

  • Azinomycin B

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Prepare single-cell suspensions of the cell lines to be tested.

  • Count the cells and seed a predetermined number of cells (e.g., 200, 500, 1000 cells) into 6-well plates. The number of cells to be seeded should be optimized for each cell line to obtain a countable number of colonies in the untreated control.

  • Allow the cells to attach for a few hours.

  • Treat the cells with a range of concentrations of azinomycin B for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with a solution of methanol and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control.

clonogenic_assay_workflow start Start seed_cells Seed single cells in 6-well plates start->seed_cells attach Allow cells to attach seed_cells->attach treat Treat with Azinomycin B (24 hours) attach->treat wash_replace Wash and replace with fresh medium treat->wash_replace incubate Incubate for 10-14 days wash_replace->incubate fix_stain Fix and stain colonies incubate->fix_stain count Count colonies fix_stain->count calculate Calculate surviving fraction count->calculate end End calculate->end

Caption: Workflow for a clonogenic survival assay.

References

Application Notes: Azinomycin B as a Tool for Inducing DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B is a potent antitumor antibiotic isolated from the soil bacterium Streptomyces sahachiroi.[1] It belongs to a class of dual alkylating agents known for their significant cytotoxic activity.[1] The biological activity of azinomycin B stems from its ability to induce DNA interstrand cross-links (ICLs), a severe form of DNA damage that blocks replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] These properties make azinomycin B a valuable tool for studying DNA damage response (DDR) pathways, evaluating DNA repair mechanisms, and screening for potential sensitizers in cancer therapy.

Mechanism of Action

Azinomycin B's complex structure, featuring a reactive aziridine ring and an epoxide moiety, enables it to covalently bind to DNA.[1] The process begins with the non-covalent association of the molecule with the major groove of duplex DNA.[4] Subsequently, it forms covalent bonds with the N7 positions of purine bases, primarily guanines, on opposite DNA strands.[1][3] This dual alkylation results in an interstrand cross-link, which physically prevents the separation of DNA strands, thereby stalling replication forks and triggering a robust DNA damage response.[2] Fluorescence imaging has confirmed that azinomycin B localizes within the nuclear region of cells, consistent with its role as a DNA-modifying agent.[2]

AzinomycinB_MoA cluster_0 Mechanism of Azinomycin B Action AZB Azinomycin B DNA_Binding Non-covalent binding to DNA Major Groove AZB->DNA_Binding Alkyl_1 First Alkylation (Guanine N7) DNA_Binding->Alkyl_1 Alkyl_2 Second Alkylation (Opposite Strand Guanine N7) Alkyl_1->Alkyl_2 ICL Interstrand Cross-Link (ICL) Formation Alkyl_2->ICL Replication_Stall Replication Fork Stall & Transcription Blockage ICL->Replication_Stall DDR DNA Damage Response (DDR) Activation Replication_Stall->DDR DDR_Pathway cluster_1 Cellular Response to Azinomycin B-Induced ICLs ICL Azinomycin B-induced Interstrand Cross-Link (ICL) Replication_Stress Replication Stress ICL->Replication_Stress ATR ATR Kinase Activation Replication_Stress->ATR FA_pathway Fanconi Anemia (FA) Pathway Activation Replication_Stress->FA_pathway CHK1 CHK1 Phosphorylation ATR->CHK1 S_Arrest S-Phase Arrest CHK1->S_Arrest Repair ICL Repair (NER, HR) S_Arrest->Repair Allows time for repair FA_pathway->Repair Cell_Survival Cell Survival Repair->Cell_Survival Irreparable Irreparable Damage Repair->Irreparable Repair Fails Apoptosis Apoptosis Irreparable->Apoptosis Cytotoxicity_Workflow cluster_2 Cytotoxicity Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Azinomycin B (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G CellCycle_Workflow cluster_3 Cell Cycle Analysis Workflow A 1. Seed & Treat Cells with Azinomycin B B 2. Harvest Cells (Adherent + Floating) A->B C 3. Fix in 70% Ethanol B->C D 4. Stain with PI/RNase A C->D E 5. Acquire Data via Flow Cytometry D->E F 6. Quantify Cell Cycle Phases E->F Apoptosis_Workflow cluster_4 Apoptosis Assay Workflow A 1. Seed & Treat Cells with Azinomycin B B 2. Harvest All Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V & PI C->D E 5. Incubate (15 min) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations F->G

References

Application Notes and Protocols for In Vitro DNA Cross-Linking Assays with Azinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B is a potent antitumor antibiotic that exerts its cytotoxic effects by forming interstrand cross-links (ICLs) in duplex DNA.[1][2] This covalent linkage between the two DNA strands prevents their separation, thereby inhibiting essential cellular processes such as replication and transcription, ultimately leading to cell death.[3] The molecule typically interacts with the major groove of DNA and forms cross-links at the N7 positions of purine bases, particularly guanines.[1][4][5] Understanding the mechanism and efficiency of azinomycin B-induced DNA cross-linking is crucial for the development of novel anticancer therapeutics.

These application notes provide detailed protocols for conducting in vitro DNA cross-linking assays with azinomycin B, enabling researchers to assess its cross-linking efficiency and sequence selectivity.

Data Presentation: Quantitative Analysis of Azinomycin B Cross-Linking Efficiency

The efficiency of DNA interstrand cross-linking by azinomycin B is highly dependent on the DNA sequence. The following table summarizes quantitative data from studies investigating the cross-linking yields at specific DNA triplet sequences.

DNA Target Sequence (15-mer duplex)Azinomycin B ConcentrationReaction ConditionsCross-Linking Yield (%)Analytical MethodReference
5'-d(GCC·CGG)-3'400 µM10 mM Tris-HCl (pH 7.5), 5 mM NaCl, 8 °C, 20 h>90%Densitometry[4][5]
5'-d(GGC·CCG)-3'400 µM10 mM Tris-HCl (pH 7.5), 5 mM NaCl, 8 °C, 20 h75-80% (often >90%)Densitometry[5]

Experimental Protocols

Protocol 1: Standard In Vitro DNA Interstrand Cross-Linking Assay

This protocol outlines the fundamental steps to assess the ability of azinomycin B to induce interstrand cross-links in a synthetic DNA duplex.

Materials:

  • Synthetic 15-mer DNA oligonucleotides (complementary strands with a target cross-linking site)

  • Azinomycin B

  • Nuclease-free water

  • Annealing Buffer: 100 mM NaCl, 10 mM Tris-HCl, pH 7.5

  • Reaction Buffer: 10 mM Tris-HCl, pH 7.5, 5 mM NaCl

  • Loading Dye (e.g., 6X Orange DNA Loading Dye)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • TBE Buffer (Tris-borate-EDTA)

  • DNA staining solution (e.g., SYBR Gold or Ethidium Bromide)

  • Gel imaging system

Procedure:

  • DNA Duplex Preparation:

    • Resuspend the complementary synthetic DNA oligonucleotides in nuclease-free water to a final concentration of 100 µM.

    • To anneal the strands, mix equal molar amounts of the complementary oligonucleotides in Annealing Buffer.

    • Heat the mixture to 95 °C for 5 minutes and then allow it to cool slowly to room temperature. This will form the DNA duplex.

  • Cross-Linking Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture with a final volume of 10 µL.

    • Add the prepared DNA duplex to a final concentration of 10 µM.

    • Add azinomycin B to the desired final concentration (e.g., 400 µM). A stock solution of azinomycin B in a suitable solvent (e.g., DMSO) should be prepared beforehand.

    • Add Reaction Buffer to bring the final volume to 10 µL.

    • Incubate the reaction mixture at 8 °C for 20 hours.[5]

  • Sample Preparation for Gel Electrophoresis:

    • After incubation, add loading dye to each reaction mixture.

    • To denature the DNA, heat the samples at 95 °C for 5 minutes immediately before loading onto the gel. This step will separate the non-cross-linked DNA strands.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare and pre-run a denaturing polyacrylamide gel in TBE buffer.

    • Load the denatured samples onto the gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with a suitable DNA staining solution.

    • Visualize the DNA bands using a gel imaging system.

    • The cross-linked DNA will appear as a higher molecular weight band (slower migration) compared to the single-stranded, non-cross-linked DNA.

    • Quantify the intensity of the bands using densitometry to determine the percentage of cross-linked product.

Protocol 2: Alternative In Vitro DNA Cross-Linking Assay

This protocol provides an alternative set of reaction conditions that can also be used to assess azinomycin B-induced DNA cross-linking.

Materials:

  • Same as Protocol 1, with the exception of the Reaction Buffer.

  • Alternative Reaction Buffer: 25 mM triethanolamine, 1 mM EDTA, pH 7.2.[6]

Procedure:

  • DNA Duplex Preparation: Follow step 1 from Protocol 1.

  • Cross-Linking Reaction:

    • Set up the reaction as described in step 2 of Protocol 1, but use the Alternative Reaction Buffer.

    • Incubate the reaction mixture at 37 °C for 1 hour.[6]

  • Sample Preparation, Gel Electrophoresis, and Analysis: Follow steps 3-5 from Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of azinomycin B action and the experimental workflow for the in vitro DNA cross-linking assay.

AzinomycinB_Mechanism cluster_0 Mechanism of Action AzinomycinB Azinomycin B MajorGroove Major Groove Binding AzinomycinB->MajorGroove DNA Duplex DNA DNA->MajorGroove Alkylation1 Initial Alkylation (N7 of Purine) MajorGroove->Alkylation1 Alkylation2 Second Alkylation (N7 of Purine on opposite strand) Alkylation1->Alkylation2 ICL Interstrand Cross-Link (ICL) Alkylation2->ICL Inhibition Inhibition of Replication and Transcription ICL->Inhibition

Caption: Mechanism of Azinomycin B induced DNA interstrand cross-linking.

DNA_Crosslinking_Workflow cluster_1 Experimental Workflow Start Start: Prepare DNA Duplex Reaction Incubate DNA with Azinomycin B Start->Reaction Denature Heat Denaturation Reaction->Denature PAGE Denaturing PAGE Denature->PAGE Stain Stain Gel PAGE->Stain Visualize Visualize and Quantify Bands Stain->Visualize End End: Determine % Cross-linking Visualize->End

Caption: Workflow for in vitro DNA cross-linking assay with Azinomycin B.

References

Application Notes and Protocols for Azinomycin B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B is a potent antitumor antibiotic isolated from Streptomyces sahachiroi. It belongs to a class of dual alkylating agents known for their significant cytotoxic activity against various tumor cells. Its complex chemical structure, featuring an aziridinopyrrolidine ring and an epoxide moiety, is responsible for its unique mechanism of action. These reactive groups enable azinomycin B to bind within the major groove of DNA and form covalent interstrand crosslinks, primarily at 5'-GNC or 5'-GNT sequences.[1] This action effectively blocks DNA replication and transcription, triggering a robust DNA damage response (DDR), which can lead to cell cycle arrest and ultimately, apoptosis.[2] These characteristics make azinomycin B a valuable tool for studying DNA repair pathways, cell cycle checkpoints, and apoptotic mechanisms in cancer cells.

This document provides detailed protocols for utilizing azinomycin B in cancer cell line studies, including methods for assessing cytotoxicity, apoptosis, and cell cycle distribution, as well as for analyzing key protein markers involved in the DNA damage response.

Data Presentation: Cytotoxicity of Azinomycin B

Cell LineCancer TypeIC50 Value (Concentration)Notes
P388Murine LeukemiaPotent ActivityMarkedly effective in vivo.[3]
L5178YMurine LymphomaPotent ActivityActive in tissue culture.[4]
EhrlichMurine CarcinomaPotent ActivityEffective in vivo.[3]
Various Human Cancer Cell LinesVariousTo be determined empiricallyActivity is expected to be in the nanomolar to low micromolar range.

Key Experimental Protocols

General Cell Culture and Treatment with Azinomycin B

This initial protocol covers the basic steps for maintaining cancer cell lines and treating them with azinomycin B.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Azinomycin B (stock solution in DMSO, stored at -20°C or -80°C, protected from light)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks, plates (6-well, 96-well), and dishes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain the cancer cell line in T-75 flasks with complete culture medium. Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Azinomycin B (e.g., 1 mM) in sterile DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction or flow cytometry) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Azinomycin B Treatment:

    • On the following day, prepare serial dilutions of Azinomycin B from the stock solution in a complete culture medium. It is recommended to perform a range-finding experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration range for your cell line.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Azinomycin B.

    • Include a "vehicle control" group treated with the same concentration of DMSO used for the highest drug concentration.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:

  • Cells treated with Azinomycin B in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period (e.g., 72 hours), add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • After incubation, carefully add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Azinomycin B concentration and use non-linear regression to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials and Reagents:

  • Cells treated with Azinomycin B in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • After the desired treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials and Reagents:

  • Cells treated with Azinomycin B in a 6-well plate

  • Cold PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells as described in the apoptosis protocol (Step 1).

  • Wash the cells once with cold PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 2 hours at 4°C (or store at -20°C for longer periods).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content (fluorescence intensity). Azinomycin B is expected to induce an S-phase arrest.[2]

Protocol: Western Blot Analysis of DNA Damage Markers

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the DNA damage response pathway.

Materials and Reagents:

  • Cells treated with Azinomycin B in 6-well or 10 cm plates

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-H2A.X, anti-phospho-ATM, anti-p53, anti-p21, anti-cleaved-PARP, anti-cleaved-Caspase-3)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Visualizations

AzinomycinB_MOA AzinomycinB Azinomycin B CellMembrane Cellular Uptake AzinomycinB->CellMembrane DNA Nuclear DNA CellMembrane->DNA Binds in Major Groove ISC DNA Interstrand Crosslinks (ISCs) DNA->ISC Alkylation of Purines ReplicationBlock Replication Fork Stall ISC->ReplicationBlock DDR DNA Damage Response (DDR) (ATM/ATR Activation) ReplicationBlock->DDR pH2AX γH2A.X Foci Formation DDR->pH2AX CellCycleArrest S-Phase Cell Cycle Arrest (p53/p21 Pathway) DDR->CellCycleArrest Apoptosis Apoptosis (Caspase Activation) CellCycleArrest->Apoptosis If damage is irreparable AzinomycinB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Analysis cluster_data Data Interpretation Culture 1. Culture Cancer Cell Line Seed 2. Seed Cells into Appropriate Plates Culture->Seed Treat 3. Treat with Azinomycin B (Dose-Response & Time-Course) Seed->Treat Viability 4a. Cell Viability Assay (MTT) Treat->Viability Apoptosis 4b. Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle 4c. Cell Cycle Analysis (PI Staining) Treat->CellCycle Western 4d. Western Blot (DDR Markers) Treat->Western Analysis 5. Data Analysis & Interpretation (IC50, % Apoptosis, % Cell Cycle) Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Western->Analysis AzinomycinB_Logic A Azinomycin B Treatment B DNA Interstrand Crosslinks A->B C DNA Damage Response (DDR) Activation B->C D Outcome 1 S-Phase Arrest & DNA Repair C->D Sufficient Repair Capacity E Outcome 2 Apoptosis (Cell Death) C->E Overwhelming Damage

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Azinomycin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the yield of azinomycin B fermentation. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist you in your experiments with Streptomyces sahachiroi.

Troubleshooting Guides

This section addresses specific issues you may encounter during your azinomycin B fermentation experiments.

Issue 1: Low or No Azinomycin B Production

Question: My Streptomyces sahachiroi culture is growing, but I'm observing very low or no production of azinomycin B. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no production of the potent antitumor antibiotic azinomycin B, despite visible growth of Streptomyces sahachiroi, is a common challenge.[1] The issue can stem from several factors, ranging from culture conditions to the genetic stability of the strain.

Potential Causes and Solutions:

  • Suboptimal Culture Medium: The composition of the fermentation medium is critical for secondary metabolite production.

    • Solution: Review and optimize your media components. Ensure that the carbon and nitrogen sources are suitable for antibiotic production. For S. sahachiroi, GYM (Glucose, Yeast Extract, Malt Extract) and PS5 (Pharmamedia, Soluble Starch) media are commonly used.[2] Consider performing a medium optimization study by systematically varying carbon and nitrogen sources.

  • Incorrect Fermentation Parameters: pH, temperature, and aeration play a crucial role in the biosynthesis of antibiotics.

    • Solution: Optimize the physical parameters of your fermentation. The optimal pH for many Streptomyces species is around neutral (7.0).[3][4] Temperatures between 28-30°C are generally favorable for growth and antibiotic production.[2] Ensure adequate aeration by optimizing shaking speed and flask volume.

  • Strain Viability and Inoculum Quality: The age and quality of the inoculum can significantly impact the fermentation outcome.

    • Solution: Use a fresh and healthy inoculum. An improved method for culturing S. sahachiroi involves a two-stage starter culture to ensure a robust and active mycelial population for inoculation.[1]

  • Genetic Instability: Streptomyces strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing.

    • Solution: Go back to a low-passage stock of your S. sahachiroi strain. It is good practice to maintain cryopreserved stocks of your high-yielding strains.

  • Nutrient Limitation or Repression: The production of secondary metabolites like azinomycin B is often triggered by nutrient limitation. Conversely, an excess of certain nutrients, particularly readily metabolizable carbon sources, can repress antibiotic synthesis.

    • Solution: An improved cultivation method for S. sahachiroi involves fermentation under nutrient-starved conditions to enhance azinomycin B production.[1]

Issue 2: Inconsistent Azinomycin B Yields Between Batches

Question: I am observing significant variability in azinomycin B yield from one fermentation batch to another, even when I try to maintain the same conditions. What could be causing this inconsistency?

Answer:

Inconsistent yields are a frustrating problem in fermentation processes. The complexity of microbial metabolism means that even small, unmonitored variations can lead to different outcomes.

Potential Causes and Solutions:

  • Inoculum Variability: Inconsistent spore or mycelial inoculum concentration and physiological state are common culprits.

    • Solution: Standardize your inoculum preparation protocol. Quantify your spore suspension or use a consistent amount of mycelial biomass for each fermentation. The two-stage starter culture method can help in achieving a more consistent inoculum.[1]

  • Media Preparation Inconsistencies: Minor variations in media component concentrations or preparation methods can affect the final yield.

    • Solution: Prepare media in larger batches when possible to minimize batch-to-batch variation. Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization.

  • Subtle Environmental Fluctuations: Small differences in incubator temperature, shaking speed, or oxygen transfer rates can impact microbial metabolism.

    • Solution: Regularly calibrate and monitor your fermentation equipment. Use baffled flasks to improve aeration consistency.

  • Raw Material Variability: The quality and composition of complex media components like yeast extract or pharmamedia can vary between suppliers or even batches from the same supplier.

    • Solution: If possible, test new batches of media components before use in critical experiments. Consider using a more defined medium if consistency is a major issue, although this may require more extensive optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for azinomycin B production?

A1: While there is no single "optimal" medium that works for all conditions, GYM and PS5 media are commonly used for the cultivation of Streptomyces sahachiroi.[2] The key is to establish a reliable baseline and then optimize from there. An improved method suggests culturing the strain on dehydrated plates followed by a two-stage starter culture and subsequent fermentation under nutrient-starved conditions for reliable production.[1]

Q2: What is the biosynthetic pathway of azinomycin B?

A2: Azinomycin B is a complex natural product synthesized via a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[5] Key precursors include 3-methoxy-5-methyl-naphthoic acid, α-ketoisovaleric acid, and an aziridino[1, 2a]pyrrolidinyl amino acid.[1]

Q3: Can the yield of azinomycin B be improved through genetic engineering?

A3: Yes, genetic manipulation of S. sahachiroi has been shown to improve azinomycin B yield. Overexpression of the gene aziU3, which is essential for biosynthesis, has been reported to increase production.[6] This can be achieved through techniques like protoplast transformation or intergeneric conjugation to introduce an extra copy of the gene under the control of a strong promoter.

Q4: At what stage of growth is azinomycin B typically produced?

A4: Like many secondary metabolites from Streptomyces, azinomycin B production is generally associated with the stationary phase of growth. This is often triggered by the depletion of one or more essential nutrients.

Data Presentation

To effectively track and compare your experimental results, use the following tables to record your data.

Table 1: Effect of Carbon Source on Azinomycin B Yield

Carbon Source (Concentration)Biomass (g/L)Azinomycin B Titer (mg/L)pH at HarvestNotes
e.g., Glucose (20 g/L)
e.g., Soluble Starch (20 g/L)
e.g., Glycerol (20 g/L)
...

Table 2: Effect of Nitrogen Source on Azinomycin B Yield

Nitrogen Source (Concentration)Biomass (g/L)Azinomycin B Titer (mg/L)pH at HarvestNotes
e.g., Yeast Extract (5 g/L)
e.g., Peptone (5 g/L)
e.g., Soybean Meal (5 g/L)
...

Table 3: Effect of Fermentation Parameters on Azinomycin B Yield

Temperature (°C)Initial pHShaking Speed (rpm)Biomass (g/L)Azinomycin B Titer (mg/L)
e.g., 286.5200
e.g., 287.0200
e.g., 307.0200
e.g., 307.0250
...

Experimental Protocols

Protocol 1: Protoplast Transformation of Streptomyces sahachiroi

This protocol is adapted from standard methods for Streptomyces.

Materials:

  • S. sahachiroi spore suspension

  • YEME medium

  • P buffer

  • Lysozyme solution (1 mg/mL in P buffer)

  • Plasmid DNA

  • PEG solution

  • R2YE regeneration plates

Procedure:

  • Inoculate 25 mL of YEME medium with S. sahachiroi spores and incubate at 30°C with shaking until the late exponential phase.

  • Harvest the mycelia by centrifugation.

  • Wash the mycelial pellet with 10.3% sucrose solution.

  • Resuspend the mycelium in 4 mL of lysozyme solution and incubate at 30°C for 15-60 minutes, monitoring for protoplast formation under a microscope.

  • Gently pipette the suspension to aid in protoplast release.

  • Add 5 mL of P buffer and filter the protoplast suspension through sterile cotton wool to remove mycelial fragments.

  • Pellet the protoplasts by gentle centrifugation and resuspend in 1 mL of P buffer.

  • Mix up to 1 µg of plasmid DNA with the protoplast suspension.

  • Add PEG solution and mix gently.

  • Plate the transformation mixture onto R2YE regeneration plates.

  • Incubate at 30°C and overlay with the appropriate antibiotic for selection after 16-20 hours.

Protocol 2: Intergeneric Conjugation from E. coli to Streptomyces sahachiroi

This protocol outlines the transfer of plasmids from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. sahachiroi.

Materials:

  • E. coli donor strain carrying the desired plasmid

  • S. sahachiroi spore suspension

  • LB medium with appropriate antibiotics

  • 2x YT medium

  • SFM agar plates

  • Nalidixic acid and other selection antibiotics

Procedure:

  • Grow an overnight culture of the E. coli donor strain in LB medium with the necessary antibiotics.

  • Subculture the E. coli and grow to an OD600 of 0.4-0.6.

  • Wash the E. coli cells twice with LB medium to remove antibiotics and resuspend in a small volume of LB.

  • Germinate S. sahachiroi spores by heat-shocking at 50°C for 10 minutes in 2x YT medium.

  • Mix the washed E. coli cells with the germinated S. sahachiroi spores.

  • Pellet the mixture and resuspend in the remaining supernatant.

  • Plate the conjugation mixture onto SFM agar plates and incubate at 30°C overnight.

  • Overlay the plates with a solution containing nalidixic acid (to counter-select E. coli) and the antibiotic for selecting S. sahachiroi exconjugants.

  • Continue incubation until exconjugant colonies appear.

Visualizations

Azinomycin_B_Biosynthesis_Pathway PKS Iterative Type I PKS NPA 5-Methyl-Naphthoic Acid (NPA) PKS->NPA Biosynthesis mNPA 3-Methoxy-5-Methyl-NPA NPA->mNPA Post-modification Assembly NRPS-directed Skeleton Assembly mNPA->Assembly NRPS_A3 NRPS AziA3 NRPS_A3->Assembly KIV α-Ketoisovaleric Acid KIV->NRPS_A3 NRPS_C NRPS (AziC cluster) NRPS_C->Assembly APAA Aziridino[1,2a]pyrrolidinyl Amino Acid APAA->NRPS_C NRPS_Thr NRPS NRPS_Thr->Assembly Thr Threonine Thr->NRPS_Thr Pre_Azinomycin Pre-Azinomycin B Assembly->Pre_Azinomycin Tailoring Tailoring Enzymes (e.g., AziD1, D2, D3) Pre_Azinomycin->Tailoring AzinomycinB Azinomycin B Tailoring->AzinomycinB Oxidation & Acetylation

Caption: Proposed biosynthetic pathway of Azinomycin B.

Yield_Improvement_Workflow Start Start: Low Azinomycin B Yield Strain Strain Improvement Start->Strain Media Media Optimization Start->Media Process Process Parameter Optimization Start->Process Genetic Genetic Engineering (e.g., aziU3 overexpression) Strain->Genetic Carbon Vary Carbon Sources Media->Carbon Nitrogen Vary Nitrogen Sources Media->Nitrogen pH_Temp Optimize pH and Temperature Process->pH_Temp Aeration Optimize Aeration/ Shaking Speed Process->Aeration Analysis Analyze Azinomycin B Titer (HPLC, LC-MS) Genetic->Analysis Carbon->Analysis Nitrogen->Analysis pH_Temp->Analysis Aeration->Analysis End End: Improved Azinomycin B Yield Analysis->End

Caption: Experimental workflow for improving azinomycin B yield.

Troubleshooting_Low_Yield Problem Low Azinomycin B Yield Initial Observation Causes Potential Causes Suboptimal Medium Incorrect Parameters Poor Inoculum Genetic Instability Problem->Causes Solutions Troubleshooting Steps Medium Optimization (C/N ratio) Parameter Optimization (pH, Temp, Aeration) Standardize Inoculum Prep Use Low-Passage Stock Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s3 Causes:c4->Solutions:s4 Confirmation {Confirmation |  HPLC/LC-MS Analysis |  Compare with Control} Solutions->Confirmation

Caption: Logical relationship for troubleshooting low azinomycin B yield.

References

Technical Support Center: Stabilization and Handling of Azinomycin B for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azinomycin B. This resource is designed to assist researchers, scientists, and drug development professionals in the successful experimental use of this potent antitumor agent. Due to its inherent chemical instability, proper handling and stabilization are critical for obtaining reliable and reproducible results. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of azinomycin B?

A1: Azinomycin B is sparingly soluble in aqueous solutions but can be dissolved in organic solvents.

  • Recommended Solvents: High-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol are the recommended solvents for preparing stock solutions.

  • Procedure:

    • Allow the lyophilized azinomycin B powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Add the desired volume of anhydrous DMSO or ethanol to the vial to achieve a target concentration, typically in the range of 1-10 mM.

    • Gently vortex or sonicate at room temperature to ensure complete dissolution. Avoid excessive heating.

    • Aliquot the stock solution into small, single-use volumes in amber-colored, tightly sealed vials to minimize freeze-thaw cycles and exposure to light.

Q2: How should I store azinomycin B powder and stock solutions to ensure stability?

A2: Proper storage is crucial to maintain the integrity of azinomycin B.

FormStorage TemperatureStorage ConditionsShelf Life
Lyophilized Powder -20°C or -80°CStore in a desiccator in the dark.Refer to manufacturer's specifications.
Stock Solution in Anhydrous DMSO or Ethanol -80°CAliquot in amber vials with tight-fitting caps. Purge with an inert gas (argon or nitrogen) before sealing to minimize oxidation.Stable for up to 3 months. Avoid repeated freeze-thaw cycles.
Aqueous Working Solutions 2-8°CPrepare fresh for each experiment and use immediately. Protect from light.We do not recommend storing aqueous solutions for more than one day.

Q3: What are the primary factors that contribute to the degradation of azinomycin B in experimental settings?

A3: Azinomycin B is susceptible to degradation through several pathways:

  • Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the cleavage of ester and amide bonds within the molecule.

  • Oxidation: The complex structure of azinomycin B is prone to oxidation. Dissolved oxygen in solvents can contribute to this degradation.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can cause decomposition.

  • Temperature: Elevated temperatures will accelerate the rate of all degradation pathways.

Q4: At what pH is azinomycin B most stable in aqueous solutions?

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of biological activity or inconsistent results - Degradation of azinomycin B stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, moisture).- Instability in aqueous experimental media.- Prepare fresh aliquots of the stock solution from a new vial of lyophilized powder.- Always prepare aqueous working solutions immediately before use.- Include a positive control with a freshly prepared solution in your experiments to verify activity.
Precipitation of azinomycin B in aqueous buffer - Low aqueous solubility of azinomycin B.- Exceeding the solubility limit when diluting the organic stock solution into the aqueous buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is kept to a minimum (typically <1%) to maintain solubility.- Perform a small-scale solubility test before preparing large volumes of your final working solution.
Discoloration of stock solution - Oxidation or degradation of the compound.- Discard the discolored solution.- When preparing new stock solutions, purge the vial with an inert gas (argon or nitrogen) before sealing to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study of Azinomycin B

This protocol is a general guideline for assessing the stability of azinomycin B under various stress conditions. The extent of degradation can be quantified using a stability-indicating HPLC method (see Protocol 2).

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of azinomycin B in acetonitrile.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 30, 60, 120, and 240 minutes.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for 1, 2, 4, and 8 hours.

    • Withdraw aliquots at each time point and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store an aliquot of the stock solution at 80°C in the dark.

    • Sample at 24, 48, and 72 hours and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a clear vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Sample both the exposed and control solutions at the end of the exposure period and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method (General Guideline)

This method is a starting point and should be optimized for your specific equipment and experimental needs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate, pH 6.8). A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of azinomycin B. A starting point could be around 254 nm or 320 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare samples from the forced degradation study (Protocol 1) and a reference standard of undegraded azinomycin B.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent azinomycin B peak.

    • A validated stability-indicating method should show baseline separation between the parent peak and all degradation product peaks.

Visualizations

Azinomycin B Mechanism of Action and DNA Repair

Azinomycin B is a DNA alkylating agent that forms interstrand crosslinks (ICLs) in the DNA double helix. This damage blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. The following diagram illustrates the general workflow of azinomycin B's action and the subsequent cellular response.

G cluster_0 Drug Action cluster_1 Cellular Consequences cluster_2 Cell Fate AzinomycinB Azinomycin B DNA_Binding Binding to DNA Major Groove AzinomycinB->DNA_Binding ICL_Formation Interstrand Crosslink (ICL) Formation DNA_Binding->ICL_Formation Replication_Stall Replication Fork Stalling ICL_Formation->Replication_Stall Transcription_Block Transcription Blockage ICL_Formation->Transcription_Block DDR_Activation DNA Damage Response (DDR) Activation Replication_Stall->DDR_Activation Transcription_Block->DDR_Activation Apoptosis Apoptosis DDR_Activation->Apoptosis Direct signaling Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Repair DNA Repair Pathways Repair->Apoptosis If damage is irreparable Cell_Cycle_Arrest->Repair Allows time for repair

Caption: Workflow of Azinomycin B action and cellular response.

Interstrand Crosslink (ICL) Repair Pathway

The repair of ICLs is a complex process involving multiple DNA repair pathways, primarily the Fanconi Anemia (FA) pathway, in conjunction with Nucleotide Excision Repair (NER) and Homologous Recombination (HR). The diagram below provides a simplified overview of this process.

G ICL DNA with Interstrand Crosslink (ICL) Fork_Stall Replication Fork Stalls at ICL ICL->Fork_Stall FA_Pathway Fanconi Anemia (FA) Pathway Activation Fork_Stall->FA_Pathway Unhooking ICL 'Unhooking' (Incisions flank the ICL) FA_Pathway->Unhooking DSB Double-Strand Break (DSB) Formation Unhooking->DSB TLS Translesion Synthesis (TLS) Bypasses the unhooked adduct Unhooking->TLS HR Homologous Recombination (HR) Repairs the DSB DSB->HR NER Nucleotide Excision Repair (NER) Removes the remaining adduct TLS->NER Repaired_DNA Repaired DNA NER->Repaired_DNA HR->Repaired_DNA

Caption: Simplified overview of the Interstrand Crosslink (ICL) repair pathway.

Experimental Workflow for Assessing Azinomycin B Stability

This logical diagram outlines the steps for a comprehensive evaluation of azinomycin B stability.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prep_Stock Prepare Azinomycin B Stock Solution Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Forced_Deg HPLC Stability-Indicating HPLC Analysis Forced_Deg->HPLC Sample at time points Data_Analysis Quantify Degradation & Identify Degradants HPLC->Data_Analysis Conclusion Determine Optimal Storage & Handling Conditions Data_Analysis->Conclusion

Caption: Logical workflow for azinomycin B stability assessment.

"solubility issues of azinomycin B in aqueous buffers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with azinomycin B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is azinomycin B and why is its solubility in aqueous buffers a concern?

Azinomycin B is a potent antitumor antibiotic isolated from Streptomyces sahachiroi.[1][2] Its complex chemical structure lends it hydrophobic properties, making it inherently difficult to dissolve in aqueous solutions. This poor solubility can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments, potentially impacting the reliability and reproducibility of results. The computed XLogP3 value of 1.3 for azinomycin B further suggests its lipophilic nature.[3]

Q2: What are the initial recommended steps for dissolving azinomycin B?

Given its hydrophobic nature, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer. A common starting point is to dissolve azinomycin B in 100% dimethyl sulfoxide (DMSO).

Q3: I'm observing precipitation when diluting my DMSO stock of azinomycin B into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. This indicates that the concentration of azinomycin B in the final aqueous solution exceeds its solubility limit under the current conditions. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q4: Are there any known stability issues with azinomycin B in aqueous solutions?

Q5: Which signaling pathways are primarily affected by azinomycin B?

Azinomycin B is a DNA cross-linking agent that binds to the major groove of DNA, forming covalent interstrand crosslinks, primarily with purine bases.[1][5] This action induces DNA damage, which in turn is expected to activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[6][7][8][9][10]

Troubleshooting Guide for Azinomycin B Solubility Issues

This guide provides a step-by-step workflow to help you overcome common solubility challenges with azinomycin B.

Workflow for Optimizing Azinomycin B Solubility

G start Start: Azinomycin B Powder stock_solution Prepare Concentrated Stock in 100% DMSO start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation_check Precipitation Observed? dilution->precipitation_check no_precipitate Solution is Ready for Use precipitation_check->no_precipitate No troubleshoot Initiate Troubleshooting precipitation_check->troubleshoot Yes reduce_concentration Reduce Final Concentration troubleshoot->reduce_concentration cosolvent Optimize Co-solvent (e.g., DMSO, Ethanol) troubleshoot->cosolvent ph_adjustment Adjust Buffer pH troubleshoot->ph_adjustment surfactant Add Surfactant (e.g., Tween-20, Pluronic F-68) troubleshoot->surfactant complexation Use Cyclodextrins troubleshoot->complexation re_evaluate Re-evaluate Solubility reduce_concentration->re_evaluate cosolvent->re_evaluate ph_adjustment->re_evaluate surfactant->re_evaluate complexation->re_evaluate re_evaluate->no_precipitate No Precipitation re_evaluate->troubleshoot Precipitation Persists G azinomycin_b Azinomycin B dna_damage DNA Interstrand Crosslinks azinomycin_b->dna_damage sensor_proteins Sensor Proteins (e.g., FANCM, ATR) dna_damage->sensor_proteins activates mediator_proteins Mediator Proteins (e.g., FANCA/G, BRCA1) sensor_proteins->mediator_proteins recruit effector_proteins Effector Proteins (e.g., FANCD2, p53) mediator_proteins->effector_proteins activate cell_cycle_arrest Cell Cycle Arrest effector_proteins->cell_cycle_arrest leads to dna_repair DNA Repair effector_proteins->dna_repair leads to apoptosis Apoptosis effector_proteins->apoptosis can lead to

References

Technical Support Center: Mass Spectrometry Analysis of Azinomycin B Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of azinomycin B adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the mass spectrometry analysis of azinomycin B-DNA adducts?

A1: The primary challenges include the low abundance of adducts in biological samples, the inherent instability of the adducts, potential for ion suppression in the mass spectrometer, and distinguishing between different isomeric adducts.[1][2] Azinomycin B can form multiple adducts due to its two electrophilic centers, the aziridine and epoxide moieties, further complicating analysis.

Q2: Which ionization technique is most suitable for analyzing azinomycin B adducts?

A2: Electrospray ionization (ESI) is the most commonly used and suitable technique for the analysis of DNA adducts, including those of azinomycin B.[3] ESI is a soft ionization method that minimizes fragmentation of the adducts during the ionization process, allowing for the detection of the intact molecular ions.

Q3: What type of mass spectrometer is recommended for this analysis?

A3: A triple quadrupole (QqQ) mass spectrometer is highly recommended for targeted quantitative analysis of known azinomycin B adducts due to its high sensitivity and specificity when operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.[3][4] For identification of unknown adducts and high-resolution analysis, a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is preferred.[5]

Q4: How can I improve the sensitivity of my assay?

A4: To enhance sensitivity, it is crucial to optimize sample preparation to enrich the adducted DNA fragments.[1][3] This can involve solid-phase extraction (SPE) or immunoaffinity purification. Additionally, optimizing the liquid chromatography separation and the mass spectrometer's ionization and fragmentation parameters is essential. The use of a sensitive instrument and operating in SRM/MRM mode will significantly improve detection limits.[3][4]

Q5: Are there any special considerations for sample handling and storage?

A5: Due to the potential instability of DNA adducts, it is critical to minimize freeze-thaw cycles and store DNA samples at -80°C. During sample preparation, it is advisable to work on ice and use inhibitors of nucleases and phosphatases to prevent degradation of the DNA and the adducts.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low signal for azinomycin B adducts Inefficient DNA isolation or hydrolysis.Ensure complete enzymatic digestion of DNA to nucleosides. Optimize digestion time and enzyme concentration. Verify DNA purity and concentration before hydrolysis.[1][6][7]
Adduct degradation during sample preparation.Keep samples on ice throughout the process. Avoid prolonged exposure to harsh chemical conditions. Consider using antioxidants if oxidative damage is a concern.[2]
Poor ionization efficiency.Optimize ESI source parameters, including spray voltage, gas flow, and temperature. Ensure the mobile phase composition is compatible with efficient ionization.
Ion suppression from matrix components.Improve sample cleanup using solid-phase extraction (SPE) or immunoaffinity purification to remove interfering substances like salts and unmodified nucleosides.[1] Dilute the sample if suppression persists.
High background noise or interfering peaks Contamination from reagents or labware.Use high-purity, LC-MS grade solvents and reagents. Pre-wash all labware thoroughly. Run blank injections to identify sources of contamination.
Co-elution of isobaric interferences.Optimize the liquid chromatography gradient to improve the separation of the adducts from other sample components. Use a longer column or a different stationary phase if necessary.
In-source fragmentation.Optimize the cone voltage and other source parameters to minimize fragmentation in the ion source.
Poor peak shape (e.g., tailing, splitting) Suboptimal chromatographic conditions.Adjust the mobile phase composition, pH, and gradient slope. Ensure the column is not overloaded. Check for column degradation.
Adduct instability on the column.Use a biocompatible column and mobile phases at a neutral or slightly acidic pH. Minimize the run time.
Inconsistent retention times Fluctuations in the LC system.Ensure the LC pump is delivering a stable flow rate and the column temperature is constant. Equilibrate the column thoroughly before each run.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is properly degassed.
Difficulty in fragmenting the adduct (low MS/MS signal) Incorrect collision energy.Perform a collision energy optimization experiment for each specific adduct to find the optimal energy for the desired fragmentation.
Precursor ion is not stable.Try different precursor ions (e.g., [M+H]+, [M+Na]+) to see which provides better fragmentation efficiency.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of azinomycin B-DNA adducts in a cell culture experiment. This data is illustrative and will vary based on experimental conditions.

Sample IDTreatment GroupAzinomycin B Concentration (µM)Adduct Level (adducts per 10^7 nucleotides)Standard Deviation
CTRL-01Vehicle Control0Not DetectedN/A
AZB-0.1-01Azinomycin B0.15.20.8
AZB-0.1-02Azinomycin B0.14.80.6
AZB-1.0-01Azinomycin B1.045.73.2
AZB-1.0-02Azinomycin B1.048.14.1
AZB-10-01Azinomycin B10210.315.7
AZB-10-02Azinomycin B10225.618.9

Experimental Protocol: LC-MS/MS Analysis of Azinomycin B-DNA Adducts

This protocol outlines the key steps for the analysis of azinomycin B-DNA adducts from cellular DNA.

1. DNA Isolation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells using a suitable lysis buffer containing proteinase K.

  • Isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation.[6][7]

  • Resuspend the purified DNA in nuclease-free water.

  • Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio of ~1.8).

2. Enzymatic Hydrolysis of DNA

  • To 20-50 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours.

  • Add alkaline phosphatase and continue incubation at 37°C for an additional 2 hours to digest the DNA to individual nucleosides.[8]

3. Sample Purification

  • Purify the digested DNA sample using a solid-phase extraction (SPE) C18 cartridge to remove enzymes and salts.

  • Elute the nucleosides with methanol.

  • Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and product ions for specific azinomycin B adducts need to be determined by direct infusion of standards. The characteristic neutral loss of the deoxyribose moiety (116 Da) is a common transition to monitor for nucleoside adducts.[9]

    • Optimize MS parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas of the azinomycin B adducts and a suitable internal standard.

  • Generate a standard curve using known concentrations of synthetic azinomycin B adduct standards.

  • Quantify the amount of adducts in the biological samples by comparing their peak areas to the standard curve.

  • Normalize the adduct levels to the total amount of DNA analyzed.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dna_isolation 1. DNA Isolation hydrolysis 2. Enzymatic Hydrolysis dna_isolation->hydrolysis purification 3. Solid-Phase Extraction hydrolysis->purification lc_separation 4. LC Separation purification->lc_separation ms_detection 5. MS/MS Detection lc_separation->ms_detection data_analysis 6. Data Analysis ms_detection->data_analysis quantification 7. Quantification data_analysis->quantification

Caption: Experimental workflow for LC-MS/MS analysis of azinomycin B-DNA adducts.

troubleshooting_flow start Low or No Adduct Signal check_sample_prep Review Sample Preparation start->check_sample_prep check_ms_params Optimize MS Parameters check_sample_prep->check_ms_params Prep OK solution_hydrolysis Optimize DNA Hydrolysis check_sample_prep->solution_hydrolysis Inefficient Hydrolysis solution_cleanup Improve Sample Cleanup (SPE) check_sample_prep->solution_cleanup High Matrix Effects check_lc_cond Check LC Conditions check_ms_params->check_lc_cond MS OK solution_ionization Optimize Ion Source check_ms_params->solution_ionization Poor Ionization solution_collision Optimize Collision Energy check_ms_params->solution_collision Low Fragmentation solution_gradient Adjust LC Gradient check_lc_cond->solution_gradient Poor Separation

Caption: Troubleshooting flowchart for low signal in azinomycin B adduct analysis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Azinomycin A and Azinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two potent antitumor antibiotics, azinomycin A and azinomycin B. Both natural products, isolated from Streptomyces sahachiroi, are known to exert their anticancer effects through the induction of DNA interstrand crosslinks. While structurally similar, subtle differences in their chemical makeup are thought to influence their biological activity. This document summarizes the available quantitative data on their cytotoxicity, details relevant experimental methodologies, and illustrates the key signaling pathway involved in their mechanism of action.

Executive Summary

Azinomycin B has been reported to exhibit greater antitumor activity compared to azinomycin A in several preclinical models. While direct comparative in vitro cytotoxicity data is limited in publicly available literature, historical in vivo studies suggest that azinomycin A is "somewhat less effective" than azinomycin B against various tumor systems, including P388 leukemia[1]. Both compounds are understood to function as DNA interstrand cross-linking agents, which triggers a DNA damage response leading to cell cycle arrest and apoptosis.

Comparative Cytotoxicity Data

CompoundCell LineIC50Reference / Note
Azinomycin A L5178YData not quantified, but reported as active in tissue culture.
Azinomycin B L5178YData not quantified, but reported as active in tissue culture.
Azinomycin B P388 murine leukemiaThe naphthoate epoxy amide fragment of azinomycin demonstrates strong cytotoxicity.[2]

Note: The table above reflects the limited availability of direct comparative IC50 values in the public domain. The provided information is based on qualitative statements and studies on molecular fragments.

Mechanism of Action: DNA Interstrand Crosslinking

Both azinomycin A and azinomycin B are potent genotoxic agents that covalently bind to DNA, forming interstrand crosslinks (ICLs). This process is mediated by two reactive functional groups within their structures: an aziridine ring and an epoxide moiety[3]. These groups react with the N7 positions of purine bases (primarily guanine) on opposite DNA strands, effectively tethering the two strands together[4].

The formation of ICLs presents a formidable obstacle to essential cellular processes that require DNA strand separation, such as DNA replication and transcription. The resulting blockage of these processes triggers a cellular DNA damage response (DDR).

Signaling Pathway: DNA Interstrand Crosslink Repair

The cellular response to ICLs is a complex signaling cascade involving multiple DNA repair pathways. The Fanconi Anemia (FA) pathway plays a central role in the recognition and repair of these lesions.

ICL_Repair_Pathway cluster_0 DNA Damage Recognition cluster_1 Signal Transduction & Repair Initiation cluster_2 ICL Unhooking & Processing cluster_3 Lesion Bypass & Repair Synthesis cluster_4 Cell Fate Determination ICL Azinomycin-induced Interstrand Crosslink ReplicationFork Stalled Replication Fork ICL->ReplicationFork Blocks Progression TLS Translesion Synthesis (TLS) Polymerases ICL->TLS Gap Filling ATR ATR Kinase Activation ReplicationFork->ATR FA_Complex Fanconi Anemia (FA) Core Complex Endonucleases Endonuclease Incision (e.g., XPF-ERCC1) FA_Complex->Endonucleases Promotes ATR->FA_Complex Recruits & Activates Endonucleases->ICL Unhooks ICL DSB Double-Strand Break Formation Endonucleases->DSB HR Homologous Recombination (HR) Repair DSB->HR Apoptosis Apoptosis HR->Apoptosis If repair fails CellCycleArrest Cell Cycle Arrest HR->CellCycleArrest Allows time for repair Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere (Overnight Incubation) seed_cells->adherence prepare_compounds Prepare Serial Dilutions of Azinomycin A & B adherence->prepare_compounds treat_cells Treat Cells with Compounds adherence->treat_cells prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze_data Calculate % Viability and Determine IC50 read_plate->analyze_data end End analyze_data->end

References

A Head-to-Head Battle for DNA Integrity: Azinomycin B vs. Cisplatin in DNA Cross-Linking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cancer chemotherapy, DNA cross-linking agents remain a cornerstone of treatment. This guide provides a detailed comparison of the DNA cross-linking efficiency of two potent molecules: the natural product azinomycin B and the widely used synthetic drug cisplatin. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their mechanisms, efficiencies, and the cellular responses they elicit.

Executive Summary

Azinomycin B and cisplatin are both cytotoxic agents that exert their anticancer effects by forming covalent adducts with DNA, leading to the formation of cross-links that disrupt cellular processes. However, the efficiency and nature of the cross-links they form, as well as the subsequent cellular repair pathways they trigger, differ significantly. This comparison guide synthesizes available experimental data to highlight these differences, providing a clear overview for researchers in the field.

Quantitative Comparison of DNA Cross-Linking Efficiency

The ability of a drug to form interstrand cross-links (ICLs) is a critical determinant of its cytotoxic potential. The following table summarizes the quantitative data on the DNA cross-linking efficiency of azinomycin B and cisplatin.

FeatureAzinomycin BCisplatin
Primary Type of DNA Adduct Interstrand Cross-links (ICLs)Intrastrand Cross-links
Reported ICL Efficiency High, with reports of over 90% cross-linking of target DNA sequences.[1] A synthetic analogue demonstrated 99% ICL formation at 10 nM.[2]Low, with ICLs accounting for approximately 1.5% to 5% of total DNA adducts.[3][4]
Dominant Adduct Type Percentage Predominantly forms ICLs.Intrastrand adducts constitute about 90% of all DNA lesions.[5]
Sequence Specificity Shows a preference for 5'-GNC or 5'-GNT sequences.[6]Primarily forms adducts at adjacent purine bases, with a preference for 5'-GG sequences.

Mechanism of Action and Cellular Response

Azinomycin B functions as a dual alkylating agent, forming ICLs through its aziridine and epoxide functionalities.[6] This direct and highly efficient cross-linking mechanism is a key feature of its potent antitumor activity. In contrast, cisplatin, upon entering the cell, undergoes aquation to form a reactive species that can bind to DNA. While it can form ICLs, the majority of its interactions result in intrastrand cross-links, which bend the DNA but do not covalently link the two strands.[3][5]

The cellular response to the DNA damage induced by these agents also differs. Cisplatin-induced lesions are primarily recognized and repaired by the nucleotide excision repair (NER), homologous recombination (HR), and mismatch repair (MMR) pathways. The persistence of these adducts can trigger apoptosis. For azinomycin B, the producing organism, Streptomyces sahachiroi, possesses a self-resistance mechanism involving a DNA glycosylase that initiates a base excision repair (BER)-like pathway to repair the ICLs.[6][7] This suggests a distinct recognition and repair mechanism for the complex lesions formed by azinomycin B.

Experimental Protocols

Accurate measurement of DNA cross-linking is crucial for evaluating the efficacy of these agents. The following are outlines of commonly used experimental protocols.

Denaturing Agarose Gel Electrophoresis for Interstrand Cross-link Quantification

This method is used to quantify the percentage of ICLs in a DNA population.

  • DNA Preparation: Plasmid or linearized DNA is incubated with the cross-linking agent (azinomycin B or cisplatin) at a specific concentration and for a defined period.

  • Denaturation: The DNA is then subjected to denaturation using heat or alkaline treatment (e.g., 0.05 M NaOH for 5 minutes).[6]

  • Electrophoresis: The denatured DNA is run on an agarose gel. Single-stranded (non-cross-linked) DNA will migrate faster than the renatured, double-stranded (cross-linked) DNA.

  • Visualization and Quantification: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to single-stranded and double-stranded DNA is quantified using densitometry. The percentage of cross-linking is calculated as the intensity of the double-stranded DNA band relative to the total DNA intensity.

Modified Alkaline Comet Assay for Detecting Interstrand Cross-links in Cells

The comet assay, or single-cell gel electrophoresis, can be adapted to measure ICLs in individual cells.

  • Cell Treatment: Cells are treated with the cross-linking agent.

  • Induction of Strand Breaks: To enable the detection of ICLs, a known amount of single-strand breaks is introduced, typically by exposing the cells to a fixed dose of ionizing radiation.

  • Cell Lysis and Electrophoresis: The cells are embedded in agarose on a slide, lysed to remove membranes and most proteins, and then subjected to electrophoresis under alkaline conditions.

  • Analysis: In untreated or non-cross-linked cells, the induced strand breaks allow DNA to migrate out of the nucleus, forming a "comet tail." In the presence of ICLs, the DNA is held together, restricting its migration and resulting in a smaller or absent comet tail. The extent of cross-linking is inversely proportional to the comet tail length/intensity.[8][9][10]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_drug_treatment Drug Treatment cluster_assay Cross-linking Assay cluster_analysis Data Analysis start Start: DNA or Cells treat_azinomycin Treat with Azinomycin B start->treat_azinomycin treat_cisplatin Treat with Cisplatin start->treat_cisplatin gel Denaturing Gel Electrophoresis treat_azinomycin->gel comet Modified Comet Assay treat_azinomycin->comet treat_cisplatin->gel treat_cisplatin->comet densitometry Densitometry gel->densitometry microscopy Fluorescence Microscopy comet->microscopy quantification Quantification of Cross-linking Efficiency densitometry->quantification microscopy->quantification

Caption: Experimental workflow for comparing DNA cross-linking efficiency.

Signaling_Pathways cluster_azinomycin Azinomycin B cluster_cisplatin Cisplatin A_damage High-Efficiency Interstrand Cross-links A_repair Base Excision Repair (via DNA Glycosylase) A_damage->A_repair C_damage Intrastrand Adducts & Low-Efficiency ICLs A_outcome Cell Cycle Arrest / Apoptosis A_repair->A_outcome C_repair Nucleotide Excision Repair Homologous Recombination Mismatch Repair C_damage->C_repair C_outcome Cell Cycle Arrest / Apoptosis C_repair->C_outcome

Caption: DNA damage response pathways for Azinomycin B and Cisplatin.

Conclusion

The available data strongly suggests that azinomycin B is a significantly more efficient inducer of DNA interstrand cross-links than cisplatin. This high efficiency likely contributes to its potent cytotoxic activity. In contrast, cisplatin's primary mode of action involves the formation of intrastrand adducts, with ICLs being a minor product. The distinct nature of the DNA lesions induced by these two agents triggers different cellular DNA repair pathways. A deeper understanding of these differences is paramount for the rational design of novel anticancer therapies and for developing strategies to overcome drug resistance. Further head-to-head quantitative studies under identical experimental conditions are warranted to precisely delineate the relative potencies of these two important DNA cross-linking agents.

References

Sequence Specificity of Azinomycin B Compared to Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise molecular interactions between DNA alkylating agents and their targets is paramount. The sequence specificity of these compounds dictates their efficacy and potential toxicity. This guide provides an objective comparison of the DNA sequence specificity of azinomycin B with two other well-characterized alkylating agents: mitomycin C and duocarmycin SA. The comparison is supported by experimental data and detailed methodologies.

Data Presentation: Comparative Sequence Specificity

The following table summarizes the key differences in the DNA binding and alkylation properties of azinomycin B, mitomycin C, and duocarmycin SA.

FeatureAzinomycin BMitomycin CDuocarmycin SA
DNA Groove Binding Major Groove[1][2]Minor Groove[3][4]Minor Groove[5][6]
Primary Lesion Type Interstrand Cross-Link (ICL)[1][7]Interstrand Cross-Link (ICL)[8][9]Mono-alkylation[5][6]
Target Nucleobase Guanine (N7 position)[1][7][10]Guanine (N2 position)[11]Adenine (N3 position)[5][6]
Recognized DNA Sequence 5'-GN T-3' and 5'-GN C-3'[12]5'-CG -3' (CpG)[8][9][11]AT-rich regions; high affinity for 5'-AAA -3'[5]
Reactive Moiety Aziridine and Epoxide[7][12]Aziridine and Quinone[3]Cyclopropane[5]
Binding Moiety Naphthoate group (non-covalent)[1][7]Mitosen ring systemPyrrole-indole core[13]

Mechanisms of Action and Specificity

Azinomycin B uniquely operates within the major groove of DNA. Its structure features two electrophilic centers, an aziridine and an epoxide, which enables it to form interstrand cross-links[7][12]. The reaction occurs at the N7 position of purine bases, showing a strong preference for guanine[1][7][10]. Its sequence preference is for 5'-GNT-3' and 5'-GNC-3' sequences[12]. The naphthoate portion of the molecule facilitates initial non-covalent binding, positioning the reactive groups correctly in the major groove to execute the cross-linking reaction[1][7].

Mitomycin C is a clinically used antitumor agent that, following reductive activation, binds to the minor groove and exerts its cytotoxic effects by creating highly specific interstrand cross-links[3][8][9]. It displays an absolute specificity for 5'-CG-3' (CpG) sequences[9][11]. The cross-link forms between the N2 positions of the two guanine bases on opposite strands[11]. The efficiency of this reaction is enhanced if the cytosine in the CpG dinucleotide is methylated[14].

Duocarmycin SA represents a class of highly potent agents that also bind in the minor groove but act via a different mechanism[5][6]. Instead of cross-linking, they perform a sequence-selective mono-alkylation of DNA[5]. The target is the N3 position of adenine, primarily within AT-rich tracts of DNA. Duocarmycin SA shows a particular affinity for sequences such as 5'-AAA-3'[5]. This distinct mechanism of targeting adenine in the minor groove sets it apart from many guanine-targeting clinical alkylating agents.

G cluster_0 Azinomycin B cluster_1 Mitomycin C cluster_2 Duocarmycin SA AZN_Groove Major Groove Binding AZN_Target Guanine (N7) AZN_Groove->AZN_Target AZN_Sequence 5'-GNT-3' 5'-GNC-3' AZN_Target->AZN_Sequence AZN_Lesion Interstrand Cross-Link AZN_Sequence->AZN_Lesion MC_Groove Minor Groove Binding MC_Target Guanine (N2) MC_Groove->MC_Target MC_Sequence 5'-CG-3' MC_Target->MC_Sequence MC_Lesion Interstrand Cross-Link MC_Sequence->MC_Lesion DUO_Groove Minor Groove Binding DUO_Target Adenine (N3) DUO_Groove->DUO_Target DUO_Sequence 5'-AAA-3' (AT-rich) DUO_Target->DUO_Sequence DUO_Lesion Mono-alkylation DUO_Sequence->DUO_Lesion G cluster_workflow Experimental Workflow for Sequence Specificity prep 1. Prepare End-Labeled DNA of Known Sequence react 2. Incubate DNA with Alkylating Agent prep->react cleave 3. Induce Strand Breakage at Alkylated Sites (e.g., Heat Treatment) react->cleave page 4. Separate Fragments by Denaturing PAGE cleave->page analyze 5. Visualize via Autoradiography & Compare to Sequencing Ladder page->analyze

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Azinomycin B and Potential Cross-Resistance with Other Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive overview of the known resistance mechanisms to the potent antitumor agent Azinomycin B and explores the theoretical landscape of cross-resistance with other chemotherapy drugs. While direct comparative studies are not yet available in published literature, this guide offers a framework for anticipating and investigating these critical interactions.

Azinomycin B, a natural product isolated from Streptomyces sahachiroi, exerts its cytotoxic effects by forming interstrand cross-links in DNA, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.[1][2] However, the efficacy of this and other DNA-damaging agents can be compromised by cellular resistance mechanisms. This guide will delve into these mechanisms and provide a basis for predicting potential cross-resistance scenarios.

Unraveling Resistance to Azinomycin B

Resistance to Azinomycin B can be broadly categorized into two main types: intrinsic resistance, as observed in the producing organism, and acquired resistance in cancer cells. Understanding these mechanisms provides a foundation for predicting which other chemotherapeutic agents might share a similar fate.

The producer of Azinomycin B, S. sahachiroi, has evolved a sophisticated self-defense system to avoid suicide. This intrinsic resistance is mediated by a suite of proteins that act through:

  • Drug Sequestration: The AziR protein binds to Azinomycin B, preventing it from reaching its DNA target.[3]

  • Drug Efflux: An efflux pump, AziE, actively transports the drug out of the cell.[3]

  • DNA Repair: The AlkZ and AziN proteins are involved in repairing the DNA damage caused by Azinomycin B.[1][3]

In a clinical context, cancer cells can develop acquired resistance to DNA alkylating and cross-linking agents through several well-established mechanisms. These are the primary pathways to consider when evaluating potential cross-resistance with Azinomycin B.

Key Mechanisms of Acquired Resistance to DNA-Damaging Agents

Resistance MechanismDescriptionPotential for Cross-Resistance with Azinomycin B
Enhanced DNA Repair Upregulation of DNA repair pathways that can remove or tolerate DNA lesions. Key pathways include Base Excision Repair (BER), Mismatch Repair (MMR), and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[4][5][6][7][8][9]High. As Azinomycin B is a DNA cross-linking agent, cancer cells with enhanced capacity to repair DNA interstrand cross-links are likely to exhibit resistance.[10]
Drug Efflux Pumps Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), which actively pump a wide range of structurally diverse drugs out of the cell, reducing their intracellular concentration.[11][12][13][14][15]Moderate to High. While specific studies on Azinomycin B as a substrate for ABC transporters are lacking, the structural complexity of the molecule makes it a plausible candidate for efflux by these promiscuous pumps.
Altered Drug Metabolism Increased detoxification of the drug by enzymes such as glutathione S-transferases (GSTs) or decreased activation of a prodrug.Possible. The role of metabolic detoxification in Azinomycin B resistance is not well-characterized but remains a potential mechanism.
Target Modification Alterations in the drug's target that reduce binding affinity. For DNA-damaging agents, this is less common than for targeted therapies.Low. The fundamental nature of DNA as the target makes significant resistance-conferring modifications unlikely.

Theoretical Cross-Resistance Profiles

Based on the mechanisms outlined above, we can postulate potential cross-resistance between Azinomycin B and other classes of chemotherapy drugs.

Chemotherapy Drug ClassMechanism of ActionShared Resistance Mechanism with Azinomycin BLikelihood of Cross-Resistance
Nitrogen Mustards (e.g., Cyclophosphamide, Melphalan)DNA alkylating agents that form interstrand cross-links.[10]Enhanced DNA repair, Drug efflux pumps.High
Platinum Compounds (e.g., Cisplatin, Carboplatin)Form DNA adducts and interstrand cross-links.[10]Enhanced DNA repair, Drug efflux pumps.High
Nitrosoureas (e.g., Carmustine, Lomustine)Alkylating and cross-linking agents.Enhanced DNA repair.High
Mitomycin C A bioreductive alkylating agent that cross-links DNA.Enhanced DNA repair, Drug efflux pumps.High
Anthracyclines (e.g., Doxorubicin, Daunorubicin)DNA intercalators and topoisomerase II inhibitors.Drug efflux pumps (well-known substrates for P-gp).Moderate (Primarily through shared efflux mechanisms)
Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan)Inhibit topoisomerase enzymes, leading to DNA strand breaks.Drug efflux pumps.Moderate (Primarily through shared efflux mechanisms)

Visualizing Experimental Workflows

A logical first step in investigating cross-resistance is to develop a resistant cell line and then test its sensitivity to other agents.

experimental_workflow cluster_0 Cell Line Development cluster_1 Cross-Resistance Assessment start Parental Cancer Cell Line exposure Continuous Stepwise Exposure to Azinomycin B start->exposure parental_test Treat Parental Line with Other Drugs start->parental_test resistant Azinomycin B Resistant Cell Line exposure->resistant resistant_test Treat Resistant Line with Other Drugs resistant->resistant_test compare Compare IC50 Values parental_test->compare resistant_test->compare conclusion conclusion compare->conclusion Determine Cross-Resistance Profile

References

A Comparative Guide to the Biological Activity of Azinomycin B Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azinomycin B, a potent antitumor natural product, functions by creating interstrand cross-links in DNA, leading to cell death. Its complex structure, featuring a reactive aziridine and epoxide, has inspired the synthesis of numerous structural analogs aimed at improving its therapeutic index. This guide provides a comparative analysis of these analogs, summarizing their biological activities with a focus on quantitative data and detailed experimental methodologies.

Structure-Activity Relationship Overview

The biological activity of azinomycin B analogs is intrinsically linked to three key structural features: the aziridine ring , the epoxide moiety , and the naphthoate group . The aziridine and epoxide are the primary alkylating agents responsible for DNA cross-linking. The naphthoate portion is believed to contribute to DNA binding and proper positioning of the molecule in the major groove.

Research into structural analogs has revealed several key insights:

  • Epoxide is Crucial for Cytotoxicity: Analogs that lack the aziridine ring but retain the epoxide moiety still exhibit significant cytotoxicity. This suggests that DNA alkylation by the epoxide is a major contributor to the antitumor activity of these compounds.

  • Aziridine is Essential for DNA Cross-Linking: While the epoxide alone can cause cell death, the presence of the aziridine is necessary for the formation of interstrand DNA cross-links, a more complex and potent form of DNA damage.

  • The Naphthoate Moiety Enhances DNA Binding: Dimeric and trimeric derivatives of the azinomycin chromophore, which multimerize the naphthoate group, have shown enhanced affinity for DNA.

Comparative Biological Activity of Azinomycin B and its Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Azinomycin B P388 Murine LeukemiaPotent (sub-micromolar)Intact Aziridine and Epoxide[1]
Simplified Analog (with Aziridine & Epoxide) NCI 60-cell line panelGI50 = 0.15Simplified core, retains both reactive groups[2]
Simplified Analog (Epoxide only) Not specifiedComparable to analog with both groupsLacks the aziridine ring[2]
Deactivated Alkene Precursor CHOwt81Alkene precursor to the epoxide[3]
Bioactivated Epoxide Metabolites CHOwt1 - 30Epoxide formed via metabolism[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of azinomycin B analogs.

DNA Interstrand Cross-Linking Assay via Gel Electrophoresis

This assay determines the ability of a compound to form covalent cross-links between two strands of DNA. Cross-linked DNA will not denature into single strands under denaturing conditions and will therefore migrate slower on a gel.

Materials:

  • Linearized plasmid DNA (e.g., pBluescript SK(+))

  • Azinomycin B analog to be tested

  • Reaction Buffer: 25 mM triethanolamine, 1 mM EDTA, pH 7.2

  • Proteinase K

  • Alkaline denaturation solution

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the linearized plasmid DNA with the azinomycin B analog in the reaction buffer. Incubate at 37°C for 2 hours.[1]

  • Proteinase K Treatment: Add proteinase K to the reaction mixture to a final concentration of 1 mg/ml and incubate at 37°C for 15 minutes to digest any proteins that may interfere with migration.[1]

  • Alkaline Denaturation: Add the alkaline denaturation solution to the reaction mixture to separate the DNA strands.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.[1]

  • Visualization: Visualize the DNA bands under UV light. Single-stranded DNA will migrate faster than the cross-linked double-stranded DNA.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Azinomycin B analog to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azinomycin B analog. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Molecular Interactions and Experimental Logic

To better understand the relationships between the structure of azinomycin B analogs and their biological activity, as well as the workflow of the key experiments, the following diagrams are provided.

G cluster_0 Azinomycin B and Analogs cluster_1 Biological Effects Azinomycin_B Azinomycin B (Aziridine + Epoxide) DNA_Binding DNA Binding Azinomycin_B->DNA_Binding Naphthoate DNA_Alkylation DNA Alkylation Azinomycin_B->DNA_Alkylation Epoxide DNA_Crosslinking DNA Interstrand Cross-linking Azinomycin_B->DNA_Crosslinking Aziridine Analog_1 Analog 1 (Epoxide only) Analog_1->DNA_Alkylation Epoxide Analog_2 Analog 2 (Aziridine only) Analog_2->DNA_Crosslinking Aziridine Analog_3 Dimeric Chromophore Analog_3->DNA_Binding Enhanced DNA_Binding->DNA_Alkylation DNA_Alkylation->DNA_Crosslinking Cytotoxicity Cytotoxicity DNA_Alkylation->Cytotoxicity Moderate DNA_Crosslinking->Cytotoxicity High

Caption: Structure-Activity Relationship of Azinomycin B Analogs.

G cluster_0 DNA Cross-Linking Assay Workflow cluster_1 Expected Results start Start: Linearized Plasmid DNA step1 Incubate with Azinomycin B Analog (37°C, 2h) start->step1 step2 Proteinase K Digestion step1->step2 step3 Alkaline Denaturation step2->step3 step4 Agarose Gel Electrophoresis step3->step4 end Visualize Bands under UV step4->end result1 Cross-linked DNA (Slower migration) step4->result1 result2 Single-stranded DNA (Faster migration) step4->result2 G cluster_0 MTT Cytotoxicity Assay Workflow start Start: Seed Cells in 96-well Plate step1 Treat with Azinomycin B Analog (Varying concentrations) start->step1 step2 Incubate (e.g., 48-72h) step1->step2 step3 Add MTT Reagent (Incubate 2-4h) step2->step3 step4 Solubilize Formazan Crystals step3->step4 end Read Absorbance (570nm) Calculate IC50 step4->end

References

Comparative Gene Expression Profiling of Cells Treated with Genotoxic Agents: A Focus on Cisplatin and Mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available research is the absence of specific gene expression profiling data for cells treated with the potent genotoxin, azinomycin B. Despite its known mechanism as a DNA cross-linking agent, comprehensive transcriptomic studies detailing its impact on cellular gene expression are not readily accessible. In light of this, this guide provides a comparative analysis of the gene expression profiles of cells treated with two other well-characterized genotoxic and DNA cross-linking agents: cisplatin and mitomycin C. This comparison will shed light on the common and distinct cellular responses to these DNA-damaging compounds, offering valuable insights for researchers in toxicology, oncology, and drug development.

Overview of Compared Genotoxins

Cisplatin is a widely used chemotherapy drug that forms intra- and interstrand DNA crosslinks, leading to the activation of the DNA damage response and subsequent apoptosis in rapidly dividing cancer cells. It is a cornerstone treatment for various cancers, including lung, ovarian, and testicular cancers.

Mitomycin C is an antibiotic and anticancer agent that also functions as a DNA cross-linking agent.[1] It is often used in combination with other chemotherapies to treat cancers of the stomach, pancreas, and bladder.[2] Its mechanism of action involves the induction of DNA damage, which can lead to cell cycle arrest and apoptosis.[3][4]

Quantitative Data Presentation

The following tables summarize the differentially expressed genes (DEGs) in A549 lung cancer cells treated with cisplatin and HepG2 liver cancer cells treated with mitomycin C. These cell lines are commonly used models in cancer research and toxicology.

Table 1: Differentially Expressed Genes in A549 Cells Treated with Cisplatin

GeneLog2 Fold Changep-valueFunctionReference
Upregulated
ATF3>2.0<0.05Transcription factor involved in stress response and apoptosis[5]
FOS>1.5<0.05Component of AP-1 transcription factor, involved in cell proliferation and differentiation[6]
MAP2K3>1.5<0.05Kinase in the MAPK signaling pathway[6]
MAP2K6>1.5<0.05Kinase in the MAPK signaling pathway[6]
NFKB1>1.5<0.05Subunit of NF-κB, regulates immune response and cell survival[6]
Downregulated
CCNE2<-1.5<0.05Cyclin involved in cell cycle progression[6]
PPP2R2B<-1.5<0.05Regulatory subunit of protein phosphatase 2A[6]
PPP2R5B<-1.5<0.05Regulatory subunit of protein phosphatase 2A[6]

Note: This table presents a selection of consistently reported differentially expressed genes. The full datasets from the cited studies contain a more extensive list of affected genes.

Table 2: Differentially Expressed Genes in HepG2 Cells Treated with Mitomycin C

GeneRegulationPathwayFunctionReference
FasL (FASLG)UpregulatedApoptosisLigand for the Fas receptor, induces apoptosis[7]
TRAIL (TNFSF10)UpregulatedApoptosisLigand for TRAIL receptors, induces apoptosis[7]
Fas (FAS)UpregulatedApoptosisCell surface receptor that initiates apoptosis upon ligand binding[7]
TRAIL-R (TNFRSF10)UpregulatedApoptosisReceptors for TRAIL, involved in apoptosis signaling[7]

Note: The referenced study focused on the upregulation of specific apoptosis-related genes in response to Mitomycin C treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of gene expression studies. The following sections outline the typical experimental protocols for treating cells with cisplatin and mitomycin C for transcriptomic analysis.

Cisplatin Treatment of A549 Cells for RNA-Seq Analysis

1. Cell Culture and Treatment:

  • A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cisplatin is added to the culture medium at a final concentration (e.g., 10 µM) and incubated for a specified time (e.g., 24 hours). A control group is treated with the vehicle (e.g., saline) only.[8]

2. RNA Extraction:

  • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation and Sequencing:

  • RNA-seq libraries are prepared from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[9]

4. Data Analysis:

  • Sequencing reads are aligned to the human reference genome.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in cisplatin-treated cells compared to control cells.[5][6]

Mitomycin C Treatment of HepG2 Cells for Gene Expression Analysis

1. Cell Culture and Treatment:

  • HepG2 human liver cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded and allowed to attach.

  • Mitomycin C is added to the culture medium at a specific concentration (e.g., 150 nM) for a defined period (e.g., 24 hours).[7]

2. RNA or Protein Extraction:

  • Depending on the downstream analysis, total RNA or protein is extracted from the cells. For gene expression at the protein level, western blotting is often employed.[7]

3. Gene Expression Analysis:

  • For targeted gene expression analysis, techniques like quantitative real-time PCR (qRT-PCR) or western blotting can be used to measure the expression levels of specific genes of interest.

  • For genome-wide analysis, microarray or RNA-seq would be performed as described in the cisplatin protocol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by genotoxins and a typical experimental workflow for gene expression profiling.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis A Seed Cells (e.g., A549, HepG2) B Treat with Genotoxin (e.g., Cisplatin, Mitomycin C) A->B C Control Group (Vehicle) A->C D RNA Extraction B->D C->D E Quality Control (QC) D->E F Library Preparation (RNA-Seq) or Labeling (Microarray) E->F G High-Throughput Sequencing or Microarray Hybridization F->G H Data Analysis (Alignment, DEG Identification) G->H

Caption: Experimental workflow for gene expression profiling.

dna_damage_response cluster_stimulus Stimulus cluster_dna_damage Cellular Effect cluster_signaling Signaling Cascade cluster_response Cellular Response Genotoxin Genotoxin (e.g., Cisplatin, Mitomycin C) DNA_Damage DNA Crosslinks Genotoxin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 MAPK MAPK Pathway Activation ATM_ATR->MAPK Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

Caption: DNA damage response pathway activated by genotoxins.

Conclusion

While direct comparative gene expression data for azinomycin B remains elusive, the analysis of cisplatin and mitomycin C provides a valuable framework for understanding the cellular response to DNA cross-linking agents. Both compounds induce significant changes in gene expression, primarily activating pathways related to DNA damage response, cell cycle arrest, and apoptosis. The specific genes and the magnitude of their expression changes can vary depending on the genotoxin, cell type, and experimental conditions. Further research into the transcriptomic effects of azinomycin B is warranted to fully understand its mechanism of action and to identify potential biomarkers for its efficacy and toxicity.

References

Confirming Azinomycin B-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of caspase assays for confirming apoptosis induced by the potent antitumor agent Azinomycin B. While Azinomycin B is a known DNA cross-linking agent that triggers programmed cell death, this guide offers a framework for its experimental validation through the precise measurement of key apoptotic markers. We present detailed experimental protocols and comparative data from established apoptosis inducers to serve as a benchmark for your research.

Understanding Azinomycin B-Induced Apoptosis

Azinomycin B exerts its cytotoxic effects by forming interstrand cross-links in the major groove of DNA. This significant DNA damage triggers a cellular stress response that can lead to the activation of the intrinsic pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes. While a derivative of azinomycin has been shown to activate caspase-3, detailed quantitative data on the specific activity of initiator and effector caspases following Azinomycin B treatment is not extensively available in public literature.[1] Therefore, this guide provides data on other well-characterized apoptosis-inducing agents to offer a comparative context.

Comparative Analysis of Caspase Activation

To provide a quantitative benchmark for researchers investigating Azinomycin B, the following tables summarize the dose- and time-dependent activation of caspase-3, caspase-8, and caspase-9 by other common apoptosis-inducing agents: Doxorubicin, Etoposide, and Staurosporine.

Table 1: Caspase-3 Activity (Effector Caspase)

Inducing AgentCell LineConcentrationIncubation TimeFold Increase in Activity
DoxorubicinCardiac Stem Cells0.6 µM48 hours~11-fold
EtoposideCEM & MOLT-4 Cells0.5 µM24 hours>10-fold
AnisomycinMG-63 & U-2 OS Cells40 µM24 hoursSignificantly increased

Table 2: Caspase-8 Activity (Initiator Caspase - Extrinsic Pathway)

Inducing AgentCell LineConcentrationIncubation TimeFold Increase in Activity
DoxorubicinNeonatal Mouse Hearts10 mg/kg24 hoursSignificantly attenuated by inhibitor
StaurosporineP388D1 MacrophagesNot specifiedNot specifiedActivated
EtoposideHeLa Cells50 mg/mL24 hoursActivity increased

Table 3: Caspase-9 Activity (Initiator Caspase - Intrinsic Pathway)

Inducing AgentCell LineConcentrationIncubation TimeFold Increase in Activity
DoxorubicinNeonatal Mouse Hearts10 mg/kg24 hoursSignificantly attenuated by inhibitor
StaurosporineP388D1 MacrophagesNot specifiedNot specifiedActivated
EtoposideHeLa Cells50 mg/mL12 hoursActivity increased

Signaling Pathways and Experimental Workflow

To visualize the critical pathways and experimental procedures involved in confirming Azinomycin B-induced apoptosis, the following diagrams are provided.

cluster_0 Azinomycin B-Induced Apoptosis Pathway Azinomycin B Azinomycin B DNA Cross-linking DNA Cross-linking Azinomycin B->DNA Cross-linking DNA Damage Response DNA Damage Response DNA Cross-linking->DNA Damage Response Mitochondrial Pathway Activation Mitochondrial Pathway Activation DNA Damage Response->Mitochondrial Pathway Activation Cytochrome c Release Cytochrome c Release Mitochondrial Pathway Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1. Proposed signaling pathway for Azinomycin B-induced apoptosis.

cluster_1 Experimental Workflow for Caspase Assays Cell Culture Cell Culture Azinomycin B Treatment Azinomycin B Treatment Cell Culture->Azinomycin B Treatment Cell Lysis Cell Lysis Azinomycin B Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Caspase Activity Assay Caspase Activity Assay Protein Quantification->Caspase Activity Assay Data Analysis Data Analysis Caspase Activity Assay->Data Analysis

Figure 2. General workflow for quantifying caspase activity.

Detailed Experimental Protocols

The following are detailed protocols for colorimetric caspase-3, -8, and -9 activity assays. These can be adapted for fluorometric assays by using the appropriate substrates and detection instruments.

Protocol 1: Caspase-3 Colorimetric Assay

Principle: This assay measures the activity of caspase-3 through the cleavage of a specific colorimetric substrate, N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA). The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Cells treated with Azinomycin B or control vehicle

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your cell line of choice by treating with the desired concentration of Azinomycin B for a specific time. Include an untreated control.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the Azinomycin B-treated samples to the untreated control.

Protocol 2: Caspase-8 Colorimetric Assay

Principle: This assay is similar to the caspase-3 assay but uses a substrate specific for caspase-8, N-acetyl-Ile-Glu-Thr-Asp-p-nitroanilide (Ac-IETD-pNA).

Materials:

  • Same as for Caspase-3 assay, with the exception of the substrate.

  • Caspase-8 substrate (Ac-IETD-pNA)

Procedure:

  • Follow steps 1 and 2 from the Caspase-3 Colorimetric Assay protocol.

  • Caspase-8 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the caspase-8 substrate (Ac-IETD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the Azinomycin B-treated samples to the untreated control.

Protocol 3: Caspase-9 Colorimetric Assay

Principle: This assay utilizes a substrate specific for caspase-9, N-acetyl-Leu-Glu-His-Asp-p-nitroanilide (Ac-LEHD-pNA).

Materials:

  • Same as for Caspase-3 assay, with the exception of the substrate.

  • Caspase-9 substrate (Ac-LEHD-pNA)

Procedure:

  • Follow steps 1 and 2 from the Caspase-3 Colorimetric Assay protocol.

  • Caspase-9 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the caspase-9 substrate (Ac-LEHD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the Azinomycin B-treated samples to the untreated control.

Note on Fluorometric Assays: For increased sensitivity, fluorometric assays can be performed using substrates conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). The principle remains the same, with the detection method being fluorescence measurement at the appropriate excitation and emission wavelengths.

This guide provides a foundational framework for confirming Azinomycin B-induced apoptosis through robust and reproducible caspase assays. By utilizing the provided protocols and comparative data, researchers can effectively characterize the apoptotic signaling pathways activated by this and other novel therapeutic compounds.

References

Safety Operating Guide

Personal protective equipment for handling axinysone B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Axinysone B

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a marine natural product that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Based on these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile or neoprene, minimum thickness of 0.11 mm. Ensure gloves are regularly inspected for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards. Use chemical splash goggles when there is a risk of splashing.
Respiratory Protection NIOSH-approved respiratorA half-mask or full-face respirator with P100 particulate filters is recommended, especially when handling the solid form or creating solutions. Use in a well-ventilated area or a chemical fume hood.
Body Protection Laboratory coatA standard laboratory coat should be worn at all times. For larger quantities or increased risk of splashing, a chemically resistant apron is recommended.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Verify that a safety shower and eyewash station are accessible and have been recently tested.
  • Prepare all necessary equipment (e.g., glassware, stir plates, solvents) and place them within the fume hood before handling this compound.
  • Designate a specific area within the fume hood for handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.
  • Don a NIOSH-approved respirator.
  • Wear safety glasses with side shields or chemical splash goggles.
  • Put on chemical-resistant gloves.

3. Handling and Use of this compound:

  • Perform all manipulations of solid this compound, and the preparation of its solutions, within a certified chemical fume hood to minimize inhalation exposure.[1]
  • When weighing the solid compound, use a tared container and handle it with care to avoid generating dust.
  • If skin contact occurs, immediately wash the affected area with soap and plenty of water.[1]
  • In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
  • Avoid breathing dust, fumes, or vapors of the compound.[1]

4. Decontamination and Waste Disposal:

  • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) must be disposed of as hazardous chemical waste.
  • Place contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.
  • Clean all non-disposable equipment (e.g., glassware, spatulas) thoroughly with an appropriate solvent, and collect the rinse as hazardous waste.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

5. Doffing Personal Protective Equipment (PPE):

  • Remove gloves first, turning them inside out as you do so to avoid contaminating your skin.
  • Remove your laboratory coat.
  • Remove eye and respiratory protection.
  • Wash hands thoroughly with soap and water.

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal cluster_post Post-Handling A Verify Engineering Controls (Fume Hood, Eyewash) B Gather All Necessary Equipment and Reagents A->B C Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) B->C D Conduct All Operations in a Fume Hood C->D Begin Experiment E Handle Solid Compound Carefully to Avoid Dust Generation D->E F Prepare Solutions and Perform Experiment E->F G Segregate Contaminated Waste (Solid & Liquid) F->G End Experiment H Decontaminate Non-Disposable Equipment G->H I Dispose of Hazardous Waste According to Regulations H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.